Salicylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Record name | SALICYLALDEHYDE | |
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Related CAS |
29734-89-2 | |
| Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1021792 | |
| Record name | Salicylaldehyde | |
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Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |
| Record name | SALICYLALDEHYDE | |
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| Record name | Salicylaldehyde | |
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| Record name | 2-Hydroxybenzaldehyde | |
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| Record name | Salicyladehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |
| Record name | SALICYLALDEHYDE | |
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| Record name | 2-Hydroxybenzaldehyde | |
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| Record name | 2-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |
| Record name | SALICYLALDEHYDE | |
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| Record name | 2-Hydroxybenzaldehyde | |
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Solubility |
Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-Hydroxybenzaldehyde | |
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| Record name | 2-Hydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Salicyladehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |
| Record name | SALICYLALDEHYDE | |
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| Record name | 2-Hydroxybenzaldehyde | |
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| Record name | Salicyladehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Density |
4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |
| Record name | SALICYLALDEHYDE | |
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| Record name | 2-Hydroxybenzaldehyde | |
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Vapor Pressure |
1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
| Record name | SALICYLALDEHYDE | |
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Color/Form |
Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |
CAS No. |
90-02-8, 27761-48-4 | |
| Record name | SALICYLALDEHYDE | |
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| Record name | Salicylaldehyde | |
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| Record name | Salicylaldehyde | |
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| Record name | 2-Hydroxybenzaldehyde | |
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Melting Point |
19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |
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Synthetic Methodologies of Salicylaldehyde and Its Derivatives
Classical Synthesis Approaches
The synthesis of salicylaldehyde (B1680747) has been historically achieved through several key named reactions. These methods, while foundational, each present unique mechanisms, advantages, and limitations.
Reimer-Tiemann Reaction and its Modifications
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols to produce salicylaldehydes. allen.ingeeksforgeeks.org Discovered by Karl Reimer and Ferdinand Tiemann, this reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl3) in the presence of a strong base, followed by an acidic workup. allen.innumberanalytics.com
The reaction mechanism initiates with the deprotonation of chloroform by a strong base, such as sodium hydroxide (B78521) (NaOH), to form a chloroform carbanion. geeksforgeeks.orgbyjus.com This carbanion then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl2). numberanalytics.comwikipedia.org Concurrently, the phenol is deprotonated by the base to form a phenoxide ion. geeksforgeeks.orgwikipedia.org The electron-rich phenoxide is then attacked by the electron-deficient dichlorocarbene, preferentially at the ortho position, leading to the formation of a dichloromethyl-substituted phenol intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the final this compound product. wikipedia.org
Several factors influence the efficiency of the Reimer-Tiemann reaction. Due to the low solubility of hydroxides in chloroform, a biphasic solvent system is often employed, necessitating techniques like rapid mixing or the use of phase-transfer catalysts to bring the reactants together. byjus.com The reaction is initiated by heat but can become highly exothermic, posing a risk of thermal runaway if not controlled. byjus.com Modifications to the traditional aqueous system have been explored to improve yields and selectivity. For instance, conducting the reaction under essentially anhydrous conditions in a hydrocarbon diluent with an aprotic solvent catalyst like N,N-dimethylformamide has been shown to favor the formation of the ortho-isomer, particularly for substituted phenols. google.com
A significant challenge in the Reimer-Tiemann reaction is the formation of the para-hydroxybenzaldehyde isomer as a major byproduct, which reduces the yield of the desired ortho product, this compound. pw.live Additionally, abnormal products such as cyclohexadienones can be formed, especially when the ortho or para positions of the phenol are substituted. researchgate.net
Strategies to mitigate the formation of side products and improve the ortho-selectivity include:
Solvent Choice: Using specific organic solvent mixtures has been found to increase the yield of this compound while reducing the amount of the p-hydroxybenzaldehyde byproduct.
Phase-Transfer Catalysis: The use of phase-transfer catalysts can enhance the reaction rate and selectivity. researchgate.net
Anhydrous Conditions: As mentioned, performing the reaction under anhydrous conditions can significantly improve the yield of the ortho-isomer. google.com
Mechanism and Reaction Optimization
Duff Reaction
The Duff reaction, or hexamine aromatic formylation, provides an alternative route for synthesizing benzaldehydes, including this compound, using hexamine as the formylating agent. wikipedia.org This reaction is particularly effective for phenols and other aromatic compounds with strongly electron-donating substituents. wikipedia.org The formylation preferentially occurs at the ortho position to the activating group. wikipedia.org
The mechanism is believed to be related to the Reimer-Tiemann reaction, involving the protonation and ring-opening of hexamine to form an iminium ion. wikipedia.org This electrophile then attacks the aromatic ring. A key feature of the Duff reaction is the requirement for an acidic medium, with trifluoroacetic acid sometimes used as a solvent to formylate phenols that are unreactive under classical conditions. researchgate.netsemanticscholar.org While advantageous for its use of inexpensive reagents and operational simplicity, the Duff reaction is often considered inefficient. wikipedia.orgsemanticscholar.org Recent developments have shown that the presence of copper species can significantly improve the yield and ortho-selectivity. researchgate.net
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. thieme-connect.de The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphoryl chloride (POCl3), to generate the Vilsmeier reagent, a chloroiminium ion. allen.inthieme-connect.de This electrophilic species then reacts with the activated aromatic ring to introduce a formyl group. thieme-connect.de
While broadly applicable, the direct formylation of free phenols using the Vilsmeier-Haack reaction can be problematic, often resulting in low yields. The reaction is more effective when the hydroxyl group is protected as an ether. sciencemadness.org
Ortho-Formylation of Phenols with Formaldehyde (B43269) Catalyzed by Metal Salts
A highly selective method for the synthesis of salicylaldehydes involves the ortho-formylation of phenols using formaldehyde in the presence of a metal salt catalyst. wikipedia.org This approach offers high yields and excellent regioselectivity for the ortho product. researchgate.net
One of the most effective variations is the Casnati-Skattebøl reaction, which utilizes magnesium chloride (MgCl2) and a base like triethylamine (B128534) (Et3N) with paraformaldehyde. researchgate.netthieme-connect.com The proposed mechanism involves the formation of a phenoxymagnesium chloride intermediate. researchgate.net This intermediate is believed to react with paraformaldehyde through a cyclohexadienone-like transition state, leading to the magnesium salt of salicyl alcohol, which is then oxidized to the aldehyde. researchgate.netsciencemadness.org This method is noted for its mild conditions and high yields, even with phenols bearing electron-withdrawing groups, although longer reaction times may be required for such substrates. thieme-connect.comorgsyn.org Other metal salts, including those of tin, iron, titanium, and zirconium, have also been used as catalysts, though these sometimes require high pressure. sciencemadness.org
Table of Reaction Conditions and Yields for this compound Synthesis
| Reaction | Reagents | Typical Conditions | Selectivity | Reported Yields |
|---|---|---|---|---|
| Reimer-Tiemann | Phenol, CHCl₃, NaOH | Biphasic, heat | Ortho/Para mixture | Often moderate, can be low for ortho-isomer |
| Duff Reaction | Phenol, Hexamethylenetetramine, Acid | Acidic medium (e.g., TFA) | Primarily Ortho | Generally inefficient, can be improved with catalysts (e.g., Cu) |
| Vilsmeier-Haack | Phenol, DMF, POCl₃ | - | - | Low for free phenols |
| Ortho-Formylation (Casnati-Skattebøl) | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in THF or acetonitrile | Highly Ortho-selective | Good to excellent (70-99%) researchgate.net |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenol |
| Chloroform |
| Sodium hydroxide |
| Dichlorocarbene |
| N,N-dimethylformamide |
| p-Hydroxybenzaldehyde |
| Cyclohexadienone |
| Hexamethylenetetramine |
| Trifluoroacetic acid |
| Phosphoryl chloride |
| Formaldehyde |
| Paraformaldehyde |
| Magnesium chloride |
| Triethylamine |
| Salicyl alcohol |
| Tin |
| Iron |
| Titanium |
| Zirconium |
| Copper |
| Acetic anhydride |
| Catechol |
| Benzofuran (B130515) |
| Chloroacetic acid |
| Ethylenediamine (B42938) |
| Salen |
| Hydroxylamine (B1172632) |
| Salicylaldoxime (B1680748) |
| Diethyl malonate |
| 3-Carbethoxycoumarin |
| Coumarin (B35378) |
| Boron oxide |
| o-Fluorophenol |
| 3-Fluorothis compound |
| 3-Fluoro-4-hydroxy-benzaldehyde |
| Carbon dioxide |
| Syringaldehyde |
| 3,5-Di-tert-butylthis compound |
| p-Cresol |
| Diformylcresol |
| Methanesulfonic acid |
| Polyphosphoric acid |
| 3,5-Difluorothis compound |
| 5-Bromo-3-fluorothis compound |
| Tin tetrachloride |
| Tributylamine |
| 2,6-Dimethylpyridine |
| Magnesium dimethoxide |
| Toluene |
| o-Cresol (B1677501) |
| Acetonitrile |
| Methyl 4-hydroxybenzoate |
| Methyl 3-formyl-4-hydroxybenzoate |
| 4-Cyanophenol |
| 4-Nitrophenol |
| Estrone |
| Estradiol |
| 7-Methylcoumarin |
Catalyst Selection and Efficiency
The choice of catalyst is paramount in directing the synthesis of this compound towards high yields and selectivity. In the traditional Reimer-Tiemann reaction, which involves the ortho-formylation of phenol, specific catalysts are employed to enhance the reaction under anhydrous conditions. Aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, and dimethyl sulfoxide (B87167) have been shown to be effective catalysts in a hydrocarbon diluent. midnaporecollege.ac.in The use of these catalysts allows the reaction to proceed even with reduced amounts of chloroform, although a significant drop in reactant quantity can halt the reaction entirely. midnaporecollege.ac.in
For the oxidation of o-cresol to this compound, a range of metal-supported octahedral molecular sieve (OMS-2) catalysts have been investigated. Among those tested (V, Cr, Fe, Co, and Mo on OMS-2), 5% Co/OMS-2 demonstrated the highest activity and selectivity. google.com This catalyst proved to be robust and reusable over multiple cycles. google.com
In the Duff reaction, another method for ortho-selective formylation of phenols, copper species have been introduced to improve both the yield and the ortho-selectivity, providing a more efficient route to salicylaldehydes. doubtnut.com Furthermore, the synthesis of this compound derivatives, such as 3-substituted indoles, has been effectively catalyzed by benzyltrimethylammonium (B79724) hydroxide (Triton B), which acts as both a catalyst and a solvent under environmentally friendly conditions. google.com Sodium lauryl sulfate (B86663) (SDS) has also been identified as a surprisingly effective organocatalyst for the condensation of this compound with other reactants in water at room temperature. google.com
For the synthesis of acetals from this compound, sulfuric acid immobilized on aminated activated carbon (AC-N-SO4H) has been shown to be an excellent and recyclable solid acid catalyst. justia.com
| Synthetic Route | Catalyst | Key Findings |
| Reimer-Tiemann Reaction | N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide | Enables reaction under essentially anhydrous conditions in a hydrocarbon diluent. midnaporecollege.ac.in |
| Oxidation of o-cresol | 5% Co/OMS-2 | Found to be the most active and selective among various M/OMS-2 catalysts (M = V, Cr, Fe, Co, Mo). google.com |
| Duff Reaction | Copper species | Significantly improves yield and ortho-selectivity of the formylation of phenols. doubtnut.com |
| Synthesis of 3-substituted indoles | Benzyltrimethylammonium hydroxide (Triton B) | Acts as both a catalyst and a solvent, providing excellent yields. google.com |
| Condensation Reactions | Sodium lauryl sulfate (SDS) | Effective organocatalyst for reactions in water at room temperature. google.com |
| Acetal Synthesis | Sulfuric acid immobilized on aminated activated carbon (AC-N-SO4H) | Excellent and stable recyclable solid acid catalyst. justia.com |
Influence of Reaction Conditions on Yield and Selectivity
Reaction conditions play a critical role in determining the yield and selectivity of this compound synthesis. In the Reimer-Tiemann reaction, elevated temperatures, typically between 50°C and 150°C under reflux, are necessary. midnaporecollege.ac.in The concentration of the base, usually a high concentration of sodium hydroxide, is also a crucial factor. google.com While a higher base concentration can enhance the formation of the reactive dichlorocarbene species, it may also promote side reactions. google.com The ratio of reactants, specifically phenol to chloroform, also influences the yield and selectivity. google.com The reaction is often carried out in a substantially non-aqueous zone, with water being removed by an excess of the alkali metal hydroxide. midnaporecollege.ac.in
In the oxidation of o-cresol using the 5% Co/OMS-2 catalyst, the choice of oxidizing agent is significant. A complete conversion of o-cresol with a 98% yield of this compound was achieved using molecular oxygen (O2) at 5 atm pressure and 80°C for 2 hours. google.com Other oxygen sources like air, hydrogen peroxide, and tert-butyl hydroperoxide were also studied. google.com
For the synthesis of 3-aryl coumarins from this compound and phenylacetic acid, solvent-free conditions at a high temperature of 180°C were found to be optimal, leading to a 90% yield. journalijar.com Lower temperatures resulted in significantly poorer yields. journalijar.com The molar ratio of the reactants is also a key parameter to control. journalijar.com
| Synthetic Route | Parameter | Optimal Condition/Observation | Impact on Yield/Selectivity |
| Reimer-Tiemann Reaction | Temperature | 50°C to 150°C under reflux midnaporecollege.ac.in | Higher temperatures increase reaction rate but can lead to decomposition. google.com |
| Base Concentration | High concentration of NaOH google.com | Enhances dichlorocarbene formation but can cause side reactions. google.com | |
| Reactant Ratio | Optimized phenol to chloroform ratio google.com | Influences yield and selectivity. google.com | |
| Solvent | Substantially non-aqueous, hydrocarbon diluent midnaporecollege.ac.in | Use of a solvent mixture of methanol (B129727):toluene (1:1) gave the best yield in one study. saspublishers.com | |
| Oxidation of o-cresol | Oxidizing Agent | Molecular oxygen (O2) google.com | Complete conversion with 98% yield. google.com |
| Pressure | 5 atm google.com | High pressure drives the reaction. google.com | |
| Temperature | 80°C google.com | Optimal for high yield. google.com | |
| Synthesis of 3-aryl coumarins | Solvent | Solvent-free journalijar.com | Best results in terms of reaction time and yield. journalijar.com |
| Temperature | 180°C journalijar.com | Lower temperatures give very poor yields. journalijar.com |
Modern and Advanced Synthesis Strategies
Recent advancements in synthetic chemistry have led to the development of novel strategies for producing this compound and its derivatives, with a focus on utilizing unique intermediates and improving the environmental footprint of the processes.
Synthesis via Anhydro Dimer Intermediates
A notable modern approach involves the use of anhydro dimers of this compound as synthetic intermediates. This strategy allows for chemical modifications that might otherwise be challenging due to the reactivity of the formyl and hydroxyl groups.
Anhydro dimers of this compound can be formed through the dehydration of this compound or its derivatives. google.com This process is typically carried out under acid catalysis in the presence of a dehydrating agent. google.com The resulting anhydro dimer effectively protects the reactive ortho-phenolic aldehyde functionality. google.com Once the desired chemical transformations are performed on the dimer, it can be hydrolyzed to release two molecules of the modified this compound derivative. google.com This hydrolysis step regenerates the aldehyde and hydroxyl groups.
The anhydro dimer serves as a stable intermediate on which various chemical transformations can be performed. google.comgoogle.com These transformations can include carbon-carbon bond-forming reactions like alkylations, arylations, and acylations, as well as carbon-heteroatom bond-forming reactions. google.com For instance, the aromatic rings of the anhydro dimer can be alkylated at one or more positions. google.com Following alkylation, hydrolysis of the dimer yields the corresponding alkylated this compound derivative. google.com This method provides a pathway to synthesize substituted salicylaldehydes that may be difficult to obtain through direct substitution reactions on the this compound monomer. Unsymmetrically substituted anhydro dimers have also been synthesized, for example, through the selective nitration of the parent dimer. tandfonline.com
Formation and Hydrolysis of Anhydro Dimers
Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, several environmentally benign methods for reactions involving this compound have been developed. One approach involves using water as the reaction medium. For example, the Knoevenagel condensation between salicylaldehydes and malononitrile (B47326) can be carried out in a heterogeneous aqueous alkaline medium at room temperature. midnaporecollege.ac.in
The use of natural and biodegradable catalysts is another green strategy. Kaffir lime extract, a natural acid, has been successfully used as a catalyst for the synthesis of Schiff bases from this compound. journalijar.comjournalijar.com This method is economical, environmentally friendly, and proceeds under mild reaction conditions with a simple work-up. journalijar.com
Solvent-free reactions represent a significant green alternative, as they eliminate the use of often toxic and flammable organic solvents. journalijar.com The synthesis of 3-aryl coumarins from this compound has been achieved under solvent-free conditions, which not only reduces waste but can also improve selectivity and shorten reaction times. journalijar.com
Solvent-Free Synthesis
Solvent-free synthesis is a green chemistry approach that minimizes the use of hazardous organic solvents, often leading to improved selectivity, shorter reaction times, and simpler product purification. journalijar.comindexcopernicus.com This methodology has been successfully applied to reactions involving this compound to produce a variety of derivatives.
One notable application is the A3 coupling reaction of this compound, an amine (morpholine), and an alkyne (phenylacetylene) to form propargylamines. This reaction can proceed under solvent-free conditions at 80°C, yielding the desired product in 85–90%. beilstein-journals.org The ortho-hydroxy group of this compound plays a crucial role in enabling this metal-catalyst-free transformation. beilstein-journals.org Similarly, mechanochemical methods, such as co-grinding solid reactants in a mortar and pestle, have been employed. For instance, various Schiff-bases have been synthesized by grinding 3-ethoxythis compound (B1293910) with different solid primary aromatic amines for 2-10 minutes at room temperature, achieving excellent product conversion with minimal work-up. researchgate.net
The reaction of malononitrile with this compound derivatives under solvent- and catalyst-free conditions has also been investigated. rsc.org Using methods like mechanochemical mixing or thermal heating, this reaction yields 2-amino-3-cyano-4H-chromene derivatives. rsc.org
Table 1: Examples of Solvent-Free Synthesis Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
| This compound | Morpholine (B109124) | Phenylacetylene (B144264) | 80°C, sealed tube | Propargylamine derivative | 85-90 | beilstein-journals.org |
| 3-Ethoxythis compound | Aniline (B41778) | - | Grinding, 2-10 min, RT | Schiff-base | 99 | researchgate.net |
| This compound | Malononitrile | - | Mechanochemical mixing/thermal heating | (2-amino-3-cyano-4H-chromen-4-yl)malononitrile | - | rsc.org |
| Allyl/prenyl ether tethered aryldiazenylsalicylaldehydes | Pyrazolones | - | Domino/Knoevenagel-hetero-Diels–Alder (DKHDA) reaction | Polyheterocycles | - | rsc.org |
Utilization of Natural Acid Catalysts
The use of natural acids as catalysts in organic synthesis aligns with the principles of green chemistry by employing non-polluting, biodegradable, and economical materials. journalijar.comindexcopernicus.com These catalysts have been effectively used in reactions with this compound.
For example, kaffir lime juice has been utilized as a natural acid catalyst for the synthesis of a Schiff base from this compound and p-toluidine. journalijar.comindexcopernicus.com This eco-friendly reaction features mild conditions, simple work-up, and high product yield. indexcopernicus.com Another example is the use of chickpea leaf exudates (CLE) as a Brønsted acid type bio-catalyst. researchgate.netnih.gov CLE has been successfully used for the one-pot synthesis of benzopyran derivatives through the reaction of substituted salicylaldehydes with dimedone in aqueous conditions at room temperature, resulting in high yields (90-96%) in short reaction times. researchgate.netnih.gov
Table 2: Natural Acid Catalysts in this compound Reactions
| This compound Derivative | Co-reactant | Natural Catalyst | Product Type | Yield (%) | Reference |
| This compound | p-Toluidine | Kaffir lime juice | Schiff base | High | journalijar.comindexcopernicus.com |
| Substituted Salicylaldehydes | Dimedone | Chickpea leaf exudates (CLE) | Benzopyran derivatives | 90-96 | nih.gov |
Aqueous Media Reactions
Water is an attractive solvent for organic synthesis due to its safety, low cost, and non-toxic nature. researchgate.netrecentscientific.com Its unique properties can enhance reactivity and selectivity. researchgate.net The synthesis of this compound-based Schiff bases has been efficiently conducted in aqueous media. The condensation of this compound with various aromatic and aliphatic amines in water provides good yields and reduces reaction times and byproducts compared to conventional methods. recentscientific.comrecentscientific.com
For example, Schiff bases were prepared by stirring this compound with various aromatic amines in water at ambient temperature. researchgate.net The reaction of this compound with ammonia (B1221849) and ammonium (B1175870) salts in water has been systematically investigated, leading to the synthesis of this compound-imine, hydrosalicylamide, and tricyclobenzoxine with yields up to 90%, 92%, and 62%, respectively, under optimized conditions. pjsir.org Furthermore, the synthesis of benzopyran derivatives has been achieved in good to excellent yields by reacting this compound with 1,3-cyclohexanediones in water, catalyzed by para-toluenesulfonic acid. tandfonline.com
Table 3: Synthesis of this compound Derivatives in Aqueous Media
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Aromatic Amines (2a-e) | Stirred at ambient temp. | Schiff bases | Good | researchgate.net |
| This compound | Gaseous Ammonia | Saturated solution | This compound-imine | 90 | pjsir.org |
| This compound | 3-Aminobenzoic acid | Stirred at room temp., 10 min | Schiff base | Good | recentscientific.com |
| This compound | 1,3-Cyclohexanediones | para-Toluenesulfonic acid | Benzopyran derivatives | Excellent | tandfonline.com |
Microwave and Ultrasound-Assisted Synthesis
Non-conventional energy sources like microwave (MW) and ultrasound irradiation have become powerful tools in organic synthesis, offering advantages such as significantly reduced reaction times, cleaner reaction profiles, and increased yields. arabjchem.orgsciforum.net
Microwave irradiation has been used for the one-pot, three-component synthesis of Schiff bases from this compound and various aromatic amines in water, generating the final products in excellent yields. researchgate.net In another application, N,N-bis(salicylidene)-2,2-dimethylpropane-1,3-diamine was synthesized by mixing this compound and dimethylpropane-1,3-diamine with silica (B1680970) gel and irradiating the mixture with microwaves (300W) for 3 minutes under solvent-free conditions. sciforum.net Microwave-assisted one-pot multicomponent reactions have also been developed for synthesizing complex molecules like coumarin-pyran hybrids from this compound and other reagents, achieving high yields in very short reaction times. arabjchem.org
Ultrasound-assisted synthesis offers similar benefits. scirp.org The synthesis of 3-aryl coumarin derivatives from this compound and phenyl acetyl chloride was achieved with better yields and faster reaction times (15-30 minutes) using ultrasonic irradiation compared to conventional heating. scirp.org A method for the rapid synthesis of this compound azine using ultrasonic assistance has also been patented. google.com
Table 4: Microwave and Ultrasound-Assisted Synthesis from this compound
One-Pot Reaction Methodologies
One-pot reactions, where multiple sequential reactions occur in a single reactor, are highly efficient for building complex molecules from simple precursors. rsc.org This approach minimizes waste and simplifies procedures. This compound is a versatile starting material for various one-pot syntheses.
For instance, the one-pot reaction of this compound and malononitrile is an efficient method for synthesizing 2-iminochromene derivatives. beilstein-journals.org Similarly, 2-aminochromenes can be prepared in a one-pot synthesis from this compound derivatives and cyanoorganic compounds using molecular sieves as catalysts. beilstein-journals.org The reaction of bromothis compound and ethyl cyanoacetate (B8463686) in the presence of 3 Å molecular sieves yielded the corresponding 2-aminochromene in 86% yield. beilstein-journals.org
More complex structures, such as benzo[a]phenazinone fused chromene scaffolds, have been assembled in a one-pot process via a domino Knoevenagel/intramolecular hetero-Diels–Alder (IMHDA) strategy. rsc.org This reaction involves melting O-allylated this compound derivatives with o-phenylenediamine (B120857) and 2-hydroxynaphthalene-1,4-dione at 180°C for one hour, affording the hybrid products in good yields (71-80%). rsc.org
Table 5: One-Pot Syntheses Starting from this compound
Derivatization from this compound: Specific Methodologies
Synthesis of this compound Thiosemicarbazones
This compound thiosemicarbazones are a significant class of derivatives synthesized via the condensation reaction between this compound and a substituted thiosemicarbazide (B42300). acs.orgacs.org This reaction is typically straightforward and can be performed under various conditions.
A common method involves refluxing equimolar amounts of this compound (or a substituted this compound) and a suitable thiosemicarbazide in an ethanol (B145695) solvent. acs.orgnih.gov The addition of a few drops of a catalytic amount of acetic acid is often used to facilitate the reaction. acs.org For example, a series of seven this compound thiosemicarbazone derivatives were synthesized by refluxing substituted thiosemicarbazides with 5-bromo-salicylaldehyde in ethanol for 3 hours. acs.org
In another study, six novel this compound-based thiosemicarbazones were synthesized by the condensation of this compound with respective N-substituted thiosemicarbazides, yielding products with yields ranging from 81% to 85%. acs.org The synthesis of an iron(III) complex of this compound thiosemicarbazone involved first preparing the ligand by refluxing this compound and thiosemicarbazide in warmed distilled water for 5 hours at 55-60°C. pmf.unsa.ba The resulting ligand was then reacted with an iron(III) salt. pmf.unsa.ba
Table 6: Synthesis of this compound Thiosemicarbazones
Synthesis of this compound Hydrazones
This compound hydrazones are synthesized through the condensation reaction of this compound or its derivatives with a primary amine, specifically hydrazine (B178648) or its derivatives. acs.org This reaction involves the nucleophilic attack of the amine on the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form an imine or Schiff base. acs.org
A general method for preparing this compound benzoyl hydrazone involves the condensation of benzoic acid hydrazide with this compound in a 1:1 molar ratio. nepjol.info The reactants are typically heated in ethanol and then left to react overnight. nepjol.info This process yields the hydrazide Schiff base, also known as a hydrazone. nepjol.info The structure of these compounds can be confirmed using techniques such as infrared spectroscopy and by determining their melting point. nepjol.info For instance, the reaction of 4-methoxythis compound with hydrazides in ethanol is a known method for synthesizing 4-methoxythis compound-based hydrazones. mdpi.comresearchgate.net
The reaction conditions can be varied. For example, one method involves dissolving hydroxylamine hydrochloride in water, followed by the gradual addition of sodium bicarbonate. This compound and ethanol are then added, and the mixture is heated under reflux. Another approach uses a gradient concentration method, where substituted salicylaldehydes are condensed with acid hydrazines, hydrazides, or sulfohydrazides by slowly distilling the solvent to gradually increase the reactant concentration. bohrium.com
The table below summarizes the synthesis of various this compound hydrazones:
| This compound Derivative | Reagent | Solvent | Key Conditions | Product | Reference |
| This compound | Benzoic acid hydrazide | Ethanol | Heating, overnight reaction | This compound benzoyl hydrazone | nepjol.info |
| 4-Methoxythis compound | Hydrazides | Ethanol | Schiff base condensation | 4-Methoxythis compound-based hydrazones | mdpi.comresearchgate.net |
| Substituted salicylaldehydes | Hydrazine monohydrate | Ethanol or Ethanol/Dichloromethane | Condensation | Substituted this compound hydrazones | bohrium.comacs.org |
Synthesis of this compound Azines
This compound azines are synthesized by condensing this compound derivatives with hydrazine hydrate (B1144303). acs.orgscientific.net The reaction is typically carried out in a solvent such as ethanol or a mixture of ethanol and dichloromethane. acs.org These compounds are characterized by the C=N-N=C linkage formed from the reaction of two this compound molecules with one molecule of hydrazine.
One specific protocol involves the unexpected formation of this compound azine when reacting salicylaldehydes with two equivalents of 2-cyanoacetohydrazide (B512044) in the presence of potassium phosphate (B84403) in ethanol. thieme-connect.com This discovery has led to a novel synthetic route for this class of compounds. thieme-connect.com Furthermore, ultrasonic assistance has been shown to facilitate the rapid synthesis of this compound azine. google.com
The synthesis of this compound azine and its derivatives is straightforward and results in compounds with interesting photophysical properties, such as aggregation-induced emission enhancement. acs.orgpku.edu.cn
The following table outlines the synthesis of this compound azines:
| This compound Derivative | Reagent | Solvent | Catalyst/Condition | Product | Reference |
| This compound derivatives | Hydrazine hydrate | Ethanol or Ethanol/Dichloromethane | Condensation | This compound azines | acs.org |
| Salicylaldehydes | 2-Cyanoacetohydrazide (2 equiv.) | Ethanol | Potassium phosphate | This compound azine | thieme-connect.com |
| This compound | Hydrazine hydrate | Not specified | Ultrasonic assistance | This compound azine | google.com |
Formation of Salen Ligands
Salen ligands are tetradentate Schiff bases synthesized from the condensation of this compound or its derivatives with a diamine, most commonly ethylenediamine. taylorandfrancis.comwikipedia.org The synthesis is typically a straightforward, one-pot reaction performed by refluxing the this compound and diamine in ethanol. taylorandfrancis.comacs.org This method often yields the salen ligand in high purity without the need for extensive purification. taylorandfrancis.com
The versatility of this synthesis allows for the creation of a wide array of both symmetrical and unsymmetrical salen ligands by using different substituted salicylaldehydes and various diamines. taylorandfrancis.commdpi.com For instance, new chiral salen ligands have been synthesized from L-diphenylvalinol and substituted salicylaldehydes. ingentaconnect.com These modifications on the this compound and diamine components allow for the fine-tuning of the resulting metal complexes' chemical and catalytic properties. mdpi.com Metal complexes of salen ligands can often be prepared in situ by adding a metal salt to the reaction mixture without isolating the free ligand. wikipedia.org
The table below details the synthesis of Salen ligands:
| This compound Component | Diamine Component | Solvent | Key Conditions | Product | Reference |
| This compound | Ethylenediamine | Absolute Ethanol | Reflux | N,N'-bis(salicylidene)ethylenediamine (H2salen) | taylorandfrancis.comwikipedia.orgacs.org |
| 5-Chloro-salicylaldehyde | 2,3-Diaminomaleonitrile | Absolute Ethanol | Reflux overnight | 5-Chloro-maleonitrile-salen ligand | mdpi.com |
| Substituted salicylaldehydes | L-Diphenylvalinol | Not specified | Condensation | Chiral salen ligands | ingentaconnect.com |
Synthesis of Chromane (B1220400) Derivatives
Chromane derivatives can be synthesized from this compound through reactions with enolates or their equivalents. beilstein-journals.org These methodologies often involve a sequence of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. beilstein-journals.org
One common route involves the reaction of this compound with compounds that can generate enolates, such as ketones, malononitrile, and α,β-unsaturated compounds. beilstein-journals.orgnih.gov For example, the reaction of this compound with acetophenone (B1666503) in the presence of a base yields a chalcone, which can then be cyclized to form flavans or flavones, both being chromane derivatives. beilstein-journals.orgnih.gov
Another efficient method is the one-pot reaction of this compound and malononitrile, which proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to produce 2-iminochromene derivatives. beilstein-journals.orgnih.gov Tandem reactions of this compound with α,β-unsaturated compounds, initiated by an oxo-Michael addition, also provide a reliable pathway to chromane derivatives. beilstein-journals.orgnih.gov
The table below summarizes various synthetic routes to chromane derivatives from this compound:
| This compound | Reactant | Catalyst/Reagent | Key Reaction Steps | Product Type | Reference |
| This compound | Acetophenone | Base | Knoevenagel condensation, Cyclization | Flavan/Flavone | beilstein-journals.orgnih.gov |
| This compound | Dimedone | KF/Al2O3 | Knoevenagel condensation, Michael addition, Intramolecular cyclization | Chromane derivative | beilstein-journals.org |
| This compound | Malononitrile | Not specified | Knoevenagel condensation, Intramolecular cyclization | 2-Iminochromene | beilstein-journals.orgnih.gov |
| This compound derivatives | α,β-Unsaturated ester | K2CO3 | Oxo-Michael addition, Intramolecular Knoevenagel condensation | 2,2-Dimethylchromene | nih.gov |
Synthesis of Propargylamines via A3 Coupling
Propargylamines can be synthesized through a three-component reaction known as the A3 (Aldehyde-Alkyne-Amine) coupling. In a notable variation, this compound, an amine, and a terminal alkyne can react to form propargylamines under metal-free and solvent-free conditions. beilstein-journals.orgnih.gov The ortho-hydroxyl group of this compound is believed to play a crucial role in this reaction, potentially activating the Csp-H bond of the alkyne and thus eliminating the need for a metal catalyst. beilstein-journals.orgphytojournal.com
The reaction is typically carried out by stirring a mixture of this compound, an amine (such as piperidine (B6355638) or morpholine), and an alkyne (like phenylacetylene) at an elevated temperature (e.g., 80 °C) in a sealed tube. beilstein-journals.org This method has been shown to be a general protocol, applicable to a variety of salicylaldehydes, amines, and acetylenes, providing good to excellent yields of the corresponding propargylamines. beilstein-journals.org The reaction can also be performed under microwave irradiation, significantly reducing the reaction time.
The table below summarizes the synthesis of propargylamines from this compound:
| This compound | Amine | Alkyne | Conditions | Product | Reference |
| This compound | Piperidine | Phenylacetylene | Solvent-free, metal-free, 5h | Propargylamine | |
| This compound | Morpholine | Phenylacetylene | Solvent-free, metal-free, 80 °C, 4-8h | Propargylamine | beilstein-journals.org |
| This compound derivatives | Various amines | Various alkynes | Metal-free, 80-90 °C | Various propargylamines | beilstein-journals.org |
Synthesis of Iminated Lignin (B12514952)
A novel application of this compound is in the synthesis of iminated lignin, a modified biopolymer with enhanced functional properties. nih.gov The synthesis involves grafting primary amine lignin (N-KL) onto this compound. nih.gov This process results in the formation of an imine linkage between the lignin and the this compound moiety.
The first step is the preparation of primary amine lignin from kraft lignin (KL). nih.gov The resulting N-KL is then reacted with this compound to produce the iminated lignin (IL). nih.gov The successful imination is confirmed through various spectroscopic techniques, including FT-IR, XPS, and NMR, as well as elemental analysis. nih.gov This modified lignin has demonstrated significantly improved capabilities for scavenging free radicals and adsorbing lead ions, making it a promising material for environmental and biochemical applications. nih.govsigmaaldrich.com
The table below outlines the synthesis of iminated lignin:
| Starting Material | Reagent | Product | Key Feature | Reference |
| Kraft Lignin (KL) | Not specified (to form N-KL) | Primary amine lignin (N-KL) | Introduction of primary amine groups | nih.gov |
| Primary amine lignin (N-KL) | This compound | Iminated Lignin (IL) | Grafting of this compound via imine bond | nih.gov |
Synthesis of Salicylaldoxime
Salicylaldoxime is prepared by the reaction of this compound with hydroxylamine. chemicalbook.com A common laboratory-scale synthesis involves dissolving hydroxylamine hydrochloride in water and then adding sodium bicarbonate. this compound and ethanol are subsequently added to the mixture, which is then heated under reflux. After the reaction is complete, the ethanol is removed, and the product crystallizes upon cooling.
Another method involves mixing this compound, hydroxylamine hydrochloride, and sodium bicarbonate in an ethanol/water mixture at room temperature. chemicalbook.com The reaction mixture is stirred for a couple of hours, and after workup, salicylaldoxime is obtained in high yield. chemicalbook.com A different synthetic pathway involves the magnesium-mediated ortho-specific formylation of phenols to produce this compound magnesium salts, which are then directly reacted with aqueous hydroxylamine sulfate to yield salicylaldoximes. chemicalbook.com
The table below summarizes the synthesis of salicylaldoxime:
| Starting Material | Reagent(s) | Solvent | Key Conditions | Product | Reference |
| This compound | Hydroxylamine hydrochloride, Sodium bicarbonate | Water, Ethanol | Reflux | Salicylaldoxime | |
| This compound | Hydroxylamine hydrochloride, Sodium bicarbonate | Ethanol/Water | Room temperature, 2 hours | Salicylaldoxime | chemicalbook.com |
| Phenols | Magnesium methoxide, Paraformaldehyde, Hydroxylamine sulfate | Methanol, Toluene, Water | Multi-step process | Salicylaldoxime | chemicalbook.com |
Synthesis of Catechol (Dakin Reaction)
The mechanism of the Dakin reaction begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the this compound, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, which instigates a Current time information in Bangalore, IN.nih.gov-aryl migration, elimination of a hydroxide ion, and the formation of a phenyl ester. wikipedia.org This ester intermediate subsequently undergoes hydrolysis. A hydroxide ion from the basic solution performs a nucleophilic attack on the ester's carbonyl carbon, creating a second tetrahedral intermediate. wikipedia.org The final steps involve the collapse of this intermediate, which eliminates a phenoxide ion and forms a carboxylic acid, ultimately yielding the catechol product after an acid-base reaction between the phenoxide and the carboxylic acid. wikipedia.org
Traditionally, the Dakin reaction is performed using hydrogen peroxide in a basic solution, such as sodium hydroxide (NaOH). rsc.org However, this conventional method can be slow, sometimes requiring 16-24 hours to complete. cdnsciencepub.com Research has focused on optimizing conditions to enhance reaction rates and yields. Greener and more efficient protocols have been developed. For instance, studies have shown that the reaction can be conducted at room temperature using 'Water Extract of Banana' (WEB) as a reaction medium, which contains alkali metal carbonates that act as an internal base. rsc.org This method has produced catechol in excellent yields (up to 98%) in a much shorter time frame. rsc.org Other environmentally friendly approaches have utilized tap water and RO (reverse osmosis) outlet water as a medium in the presence of H2O2, successfully converting this compound to catechol at room temperature without the need for additional bases or catalysts. ajgreenchem.com
Table 1: Dakin Reaction of this compound under Various Conditions
| Oxidant | Catalyst/Medium | Temperature | Time | Yield of Catechol | Reference(s) |
| 30% H₂O₂ (1 equiv.) | WEB | Room Temp. | 1 h | 80% | rsc.org |
| 30% H₂O₂ (2 equiv.) | WEB | Room Temp. | 1 h | 98% | rsc.org |
| 30% H₂O₂ (1 equiv.) | Bore water / RO outlet water | Room Temp. | 40 min | - | ajgreenchem.com |
| H₂O₂ | NaOH | Elevated | 16-24 h | - | cdnsciencepub.comrsc.org |
Synthesis of Coumarin Derivatives
This compound is a fundamental starting material for the synthesis of coumarins, a significant class of organic compounds. ic.ac.uk These derivatives can be prepared through several methods, most notably the Knoevenagel condensation and the Perkin reaction. nih.govmdpi.comsemanticscholar.org
The Knoevenagel condensation is a widely used method for synthesizing coumarins from salicylaldehydes. nih.govmdpi.com This reaction involves the condensation of this compound with an active methylene (B1212753) compound. nih.govjetir.org Examples of active methylene compounds include diethyl malonate, Meldrum's acid, and ethyl cyanoacetate. mdpi.comjetir.org The reaction is typically catalyzed by a base. Piperidine, often with acetic acid, is a common catalyst for this transformation, which can be carried out in ethanol. nih.govmdpi.comjetir.org
Researchers have explored various conditions to optimize the Knoevenagel condensation for coumarin synthesis. One approach involves using ultrasound irradiation, which has been shown to significantly reduce reaction times (from 7 hours to 40 minutes) and improve yields compared to conventional heating methods. nih.govmdpi.com Microwave-assisted synthesis under solvent-free conditions, using piperidine as a catalyst, has also proven to be a rapid and effective method, with reactions completing in just 1-10 minutes. ic.ac.uk Green chemistry approaches include using deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the solvent and the catalyst, affording high yields. mdpi.comjetir.org Another green method involves performing the condensation in water at room temperature with catalysts like sodium azide (B81097) or potassium carbonate, which gave a 99% and 92% yield respectively in a model reaction between this compound and Meldrum's acid. nih.gov
The Perkin reaction is another classical method for synthesizing coumarin derivatives, which also uses this compound as a starting material. ic.ac.uksemanticscholar.org
Table 2: Synthesis of Coumarin Derivatives from this compound
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Yield | Reference(s) |
| Knoevenagel | This compound, Diethyl malonate | Piperidine, Acetic acid, EtOH, Reflux | Ethyl coumarin-3-carboxylate | - | nih.govmdpi.com |
| Knoevenagel | This compound, Diethyl malonate | Piperidine, Acetic acid, EtOH, Ultrasound (20 kHz) | Coumarin derivatives | Higher yield, shorter time | nih.govmdpi.com |
| Knoevenagel | This compound, Meldrum's acid | Sodium azide or Potassium carbonate, Water, Room Temp. | Coumarin-3-carboxylic acids | 99% (NaN₃), 92% (K₂CO₃) | nih.gov |
| Knoevenagel | This compound, Ethyl acetate (B1210297) derivatives | Piperidine, Microwave, Solvent-free | Coumarin derivatives | Good yields | ic.ac.uk |
| Knoevenagel | Salicylaldehydes, Methylene compounds | Choline chloride/Zinc chloride (DES), 100°C | Coumarin derivatives | 61-96% | jetir.org |
| Knoevenagel | This compound, Malononitrile | NaHCO₃, then HCl, Microwave | Iminocoumarins, then Coumarins | - | nih.gov |
Synthesis of Pyridoxal (B1214274) and this compound Derivatives via Radical Cyclizations and Click Chemistry
Modern synthetic methodologies such as radical cyclizations and click chemistry have been employed to create complex derivatives starting from this compound and pyridoxal. mdpi.comnih.gov These advanced techniques allow for the construction of novel molecular scaffolds with potential applications in medicinal chemistry. mdpi.comresearcher.life
Radical Cyclization has been used to synthesize various heterocyclic derivatives from this compound. One example is the synthesis of 4-substituted 3-exo-methylenechroman derivatives. researchgate.net This process can start with the conversion of this compound to a propargylated intermediate, which then undergoes radical cyclization using reagents like tri-n-butyltin hydride (n-Bu3SnH) and a radical initiator such as AIBN. This vinyl radical cyclization proceeds in high yields (up to 85%) to form the desired exo-methylenechroman structure.
Furthermore, radical cyclization is a key step in building more complex fused ring systems. mdpi.com For instance, a 7-exo-trig radical cyclization reaction has been used to create a fused dihydrobenzoxepine-pyridine scaffold from this compound derivatives. mdpi.com These compounds have been identified as having promising antifungal properties. mdpi.comresearchgate.net
Click Chemistry , a set of powerful, reliable, and selective reactions, has also been utilized in the synthesis of this compound derivatives. mdpi.comnih.gov This methodology is suitable for creating complex molecules, including those for bioorthogonal bioconjugation and cellular imaging applications. nih.govresearchgate.net For example, this compound derivatives have been synthesized through O-alkylation followed by condensation with hydroxylamine derivatives or by using click reactions to link them to other molecular entities. mdpi.comuniroma1.it These synthetic strategies have been used to produce a series of novel pyridoxal and this compound derivatives for evaluation as potential therapeutic agents. mdpi.comnih.govbvsalud.org
Table 3: Advanced Synthesis of this compound Derivatives
| Methodology | Starting Material | Key Reagents/Steps | Product Type | Reference(s) |
| Radical Cyclization | This compound | Wittig reaction, Propargylation, n-Bu₃SnH, AIBN | 4-Substituted 3-exo-methylenechroman | |
| Radical Cyclization | This compound derivatives | 7-exo-trig radical cyclization | Fused dihydrobenzoxepine-pyridine scaffold | mdpi.com |
| Click Chemistry / O-alkylation | This compound | O-alkylation with propargyl bromide, Condensation | Oxime ethers | mdpi.com |
| Click Chemistry | This compound derivatives | - | Aromatic derivatives of bile acids | uniroma1.it |
Chemical Reactivity and Reaction Mechanisms of Salicylaldehyde
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. Salicylaldehyde (B1680747) readily undergoes such reactions, leading to the formation of structurally diverse and significant compounds.
A hallmark reaction of this compound is its condensation with primary amines to yield imines, commonly known as Schiff bases. tandfonline.com These compounds, first reported by Hugo Schiff in 1864, contain a characteristic azomethine or imine group (-C=N-R) and are pivotal ligands in coordination chemistry and materials science. tandfonline.comwikipedia.org The reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. wikipedia.orgrecentscientific.com
The formation of the imine bond from this compound and a primary amine is a reversible, typically acid-catalyzed process that proceeds in distinct steps. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. recentscientific.comlibretexts.org
Formation of a Carbinolamine: This addition leads to a tetrahedral intermediate known as a carbinolamine or a hemiaminal. recentscientific.comlibretexts.orgyoutube.com
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgyoutube.com
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, or an iminium ion. libretexts.org
Deprotonation: A base (which can be a water molecule or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base and regenerate the acid catalyst. libretexts.orgyoutube.com
The electronic nature and position of substituents on the reacting amine can significantly influence the formation and properties of the resulting Schiff base.
Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline (B41778) ring of the primary amine increases the nucleophilicity of the nitrogen atom, which can affect the reaction rate. researchgate.net These groups can also enhance the stability of the resulting metal complexes of the Schiff base. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the nitrogen. scielo.br Such substituents have a notable effect on the electronic absorption spectra of the Schiff bases; for instance, strongly electron-withdrawing groups like a nitro group can favor the existence of the keto-amine tautomeric form over the enol-imine form. jocpr.com
Steric and Positional Effects: Substituents at the ortho position of the aniline ring can introduce steric hindrance, which may affect the reaction rate and the conformation of the final product. iisc.ac.indergipark.org.tr A linear relationship has been observed between the logarithm of the formation constants of Schiff bases derived from substituted anilines and the pKa values of the corresponding anilines, although ortho-substituted anilines often deviate from this trend. iisc.ac.iniisc.ac.in
| Substituent on Aniline | Position | Electronic Effect | Observed Influence | Source |
|---|---|---|---|---|
| -NO₂ | para | Electron-withdrawing | Favors keto-amine tautomer, shifts absorption spectra. | scielo.brjocpr.com |
| -Cl | para | Electron-withdrawing | Lowers stability of metal complexes. | scielo.br |
| -OCH₃ | para | Electron-donating | Enhances stability of metal complexes. | researchgate.net |
| -CH₃ | para, meta | Electron-donating | Increases formation constant compared to unsubstituted aniline. | iisc.ac.in |
| -Cl | ortho | Electron-withdrawing | Deviates from linear relationship of formation constants. | iisc.ac.iniisc.ac.in |
The progress of Schiff base condensation reactions can be effectively monitored in real-time using in-line vibrational spectroscopy techniques, such as Near-Infrared (NIR) and Raman spectroscopy. scispace.comnih.govresearchgate.net These non-invasive methods provide continuous data from within the reaction vessel without the need for sample extraction. scispace.com
By tracking the characteristic vibrational bands of the reactants and products, it is possible to follow the consumption of this compound (e.g., monitoring the C=O stretching mode) and the appearance of the imine (monitoring the C=N stretching mode). researchgate.nethanyang.ac.kr This approach, often combined with multivariate analysis like principal component analysis (PCA), allows for the identification of reaction products and the determination of reaction endpoints in real time. scispace.comnih.govresearchgate.net This process analytical technology (PAT) is a powerful tool for controlling the synthesis of Schiff bases. scispace.com
This compound can participate in crossed or mixed aldol (B89426) condensations, reacting with enolizable ketones or other aldehydes in the presence of an acid or base catalyst. srmist.edu.inmasterorganicchemistry.com Since this compound has no α-hydrogens, it can only act as the electrophilic acceptor of the enolate nucleophile. srmist.edu.in
The base-induced aldol condensation of this compound with a ketone, such as acetophenone (B1666503) or acetone, is a classic method for forming carbon-carbon bonds and synthesizing important intermediates like chalcones and flavans. ub.bwchemedx.orgnih.gov
The mechanism proceeds as follows:
Enolate Formation: A base, typically a hydroxide (B78521) or alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. srmist.edu.inwikipedia.orgwikipedia.org
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate. srmist.edu.inwikipedia.org
Protonation: The alkoxide is protonated by a protic solvent (like water or ethanol) to give a β-hydroxy ketone, which is the aldol addition product. srmist.edu.in
Dehydration: This aldol addition product can be readily dehydrated, often with gentle heating, through an elimination reaction. masterorganicchemistry.comlibretexts.org The base removes a proton from the α-carbon, forming an enolate, which then eliminates the β-hydroxyl group to give an α,β-unsaturated ketone. libretexts.org This final product is stabilized by the extended conjugation between the aromatic ring, the alkene, and the carbonyl group. libretexts.org
Influence of Substituents on Reaction Outcome and Product Properties
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. slideshare.net In the case of this compound, this reaction is a versatile tool for synthesizing a variety of heterocyclic compounds and other derivatives. The reaction is typically catalyzed by a weak base, such as an amine or its salt. youtube.com
The general mechanism begins with the deprotonation of the active methylene (B1212753) compound by the basic catalyst to form a resonance-stabilized enolate. youtube.comorganic-chemistry.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration, often spontaneously, to form the final α,β-unsaturated product. An alternative mechanistic pathway involves the amine catalyst first reacting with the aldehyde to form an iminium ion, which is then attacked by the enolate. youtube.comorganic-chemistry.org
One notable application is the reaction of this compound with acetophenone derivatives, which proceeds via a Knoevenagel condensation to produce chalcones. beilstein-journals.orgbeilstein-journals.org These chalcones can then be further transformed into other valuable compounds. beilstein-journals.orgbeilstein-journals.org For instance, the one-pot reaction between this compound and malononitrile (B47326), in the presence of sodium carbonate (Na₂CO₃) in water, efficiently yields 2-iminochromene derivatives through a process that involves a Knoevenagel condensation followed by an intramolecular cyclization. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 1: Examples of Knoevenagel Condensation Reactions with this compound
| Active Methylene Compound | Catalyst | Product Type | Ref. |
| Acetophenone derivatives | Base | Chalcones | beilstein-journals.orgbeilstein-journals.org |
| Malononitrile | Sodium Carbonate | 2-Iminochromene | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Diethyl malonate | Piperidine (B6355638)/Acetic Acid | 3-Carbethoxycoumarin | wikipedia.org |
Tandem reactions that combine a Knoevenagel condensation with a Michael addition provide an efficient pathway to complex molecules like chromane (B1220400) and chromene derivatives in a single synthetic operation. beilstein-journals.orgnih.gov These sequences can occur in different orders depending on the reactants and conditions.
One common pathway involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. beilstein-journals.orgnih.gov For example, the reaction of this compound with dimedone, catalyzed by potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), is believed to proceed through this sequence to form chromane derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov
Alternatively, a tandem reaction can begin with an oxo-Michael addition of the phenolic hydroxyl group of this compound to an α,β-unsaturated compound. beilstein-journals.orgnih.gov This initial step forms an enolate intermediate, which then undergoes an intramolecular Knoevenagel condensation to yield chromane derivatives. beilstein-journals.orgnih.gov This strategy has been successfully employed using various α,β-unsaturated esters and ketones. beilstein-journals.orgbeilstein-journals.org Another variation is the tandem oxa-Michael–Henry reaction between this compound and conjugated nitroalkenes, which can be catalyzed by aminocatalysts to produce 2-alkyl/aryl-3-nitro-2H-chromenes. acs.org
Table 2: Tandem Knoevenagel-Michael Reaction Pathways Involving this compound
| Initial Reaction | Second Step | Final Step | Product Class | Ref. |
| Knoevenagel Condensation | Michael Addition | Intramolecular Cyclization | Chromanes | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Oxo-Michael Addition | Intramolecular Knoevenagel | - | Chromanes | beilstein-journals.orgnih.gov |
| Oxa-Michael Addition | Henry Reaction (intramolecular) | - | 2H-Chromenes | acs.org |
Oxidation Reactions
The Dakin reaction is closely related to the Baeyer-Villiger oxidation. rsc.orgwikipedia.org Its mechanism commences with the nucleophilic addition of a hydroperoxide ion (formed from H₂O₂ and base) to the aldehyde's carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate which then collapses, leading to the migration of the aryl group and the formation of a phenyl ester intermediate. wikipedia.org This ester is subsequently hydrolyzed under the basic reaction conditions to yield the final catechol product and a carboxylate. wikipedia.org Studies have shown that using two equivalents of H₂O₂ can lead to a quantitative yield of catechol from this compound at room temperature. rsc.org
Table 3: Dakin Reaction of this compound
| Reactant | Reagent | Product | Reaction Type | Ref. |
| This compound | Hydrogen Peroxide (H₂O₂), Base | Catechol | Dakin Oxidation | wikipedia.orgrsc.orgwikipedia.org |
Reduction Reactions
The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding salicyl alcohol (2-hydroxybenzyl alcohol). A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reagent is a mild and selective reducing agent that is easy to handle. ugm.ac.id
The reduction is an example of nucleophilic addition, where a hydride ion (H⁻), formally sourced from the BH₄⁻ ion, attacks the electrophilic carbonyl carbon. chemguide.co.uk This is followed by protonation of the resulting alkoxide to give the alcohol. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). researchgate.netchemguide.co.uk For aldehydes, this reduction leads to the formation of primary alcohols. chemguide.co.uk This method is generally selective for the carbonyl group, leaving other functional groups on the aromatic ring, such as nitro groups, unaffected under standard conditions. researchgate.net
Table 4: Reduction of this compound
| Reagent | Solvent | Product | Ref. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Salicyl Alcohol | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
Etherification Reactions
The phenolic hydroxyl group of this compound can undergo etherification reactions, most notably through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an organohalide (or another substrate with a good leaving group) in a bimolecular nucleophilic substitution (Sₙ2) reaction to form an ether. wikipedia.orgacs.org
For this reaction to be efficient, the alkylating agent is preferably a primary alkyl halide, as secondary and tertiary halides are more prone to undergo competing elimination reactions. wikipedia.org An example of this reaction is the etherification of this compound with chloroacetic acid in the presence of a base, which is the initial step in the Rap-Stoermer condensation to form benzofuran (B130515) derivatives. wikipedia.org The choice of base is crucial; for instance, using carbonate as the base with 1-bromobutane (B133212) leads to the formation of the corresponding butyl salicyl ether. acs.org
C-H Alkenylation Reactions
C-H alkenylation is a powerful process in organic synthesis that forges carbon-carbon double bonds by directly functionalizing a carbon-hydrogen bond with an alkene. This compound participates in these reactions both as a substrate and, more notably, as a key promoting ligand in transition metal catalysis.
Ligand-Promoted Oxidative C-H Alkenylation
Ligand-promoted oxidative C-H alkenylation is a subclass of C-H functionalization reactions where a ligand, in concert with a transition metal catalyst, facilitates the coupling of a C-H bond with an alkene under oxidative conditions. The process generally involves the coordination of a directing group on the substrate to a metal center, which then activates a specific C-H bond. This is followed by coordination of the alkene, migratory insertion, and a final oxidation/elimination step to release the alkenylated product and regenerate the catalyst.
Role of this compound as a Ligand in C-H Alkenylation
Recent research has highlighted the unique and crucial role of this compound as a ligand in promoting challenging C-H activation and alkenylation reactions, particularly those catalyzed by cobalt. acs.orgnih.govacs.org Its use has proven essential for transformations that otherwise fail or proceed with low efficiency. sci-hub.se
A significant example is the cobalt(II)-catalyzed oxidative C-H alkenylation of native (N-H) indoles with various olefins. acs.orgnih.govacs.orgfigshare.com In these reactions, this compound is not the substrate but a key additive that enables the cobalt catalyst to perform the desired transformation selectively at the C2-position of the indole (B1671886) ring. acs.orgnih.govacs.org This is a noteworthy achievement, as direct C2-functionalization of N-H indoles is notoriously difficult due to the inherent electronic preference for reactivity at the C3-position. acs.org The this compound ligand is believed to form an active complex with the cobalt catalyst, facilitating the C-H activation step. sci-hub.seacs.org
A study on the C-H/N-H annulation of indolyl amides with alkynes similarly found that this compound was a uniquely effective ligand for the cobalt-catalyzed reaction, while other similar molecules like salicylic (B10762653) acid or 2-methoxybenzaldehyde (B41997) did not promote the reaction. sci-hub.se This underscores the specific structural and electronic properties of this compound that are vital for its role as a ligand.
The table below summarizes a typical reaction system where this compound acts as a promotional ligand.
| Component | Role | Specific Reagent Example |
| Catalyst | Metal center for C-H activation | Co(NO₃)₂·6H₂O acs.orgnih.gov |
| Ligand | Promoter of catalytic activity | This compound sci-hub.seacs.orgnih.gov |
| Substrate | Molecule undergoing C-H alkenylation | Indole acs.orgnih.gov |
| Coupling Partner | Source of the alkenyl group | Olefin acs.orgnih.gov |
| Oxidant | Facilitates dehydrogenation | Mn(OAc)₂ acs.orgnih.gov |
| Base | Promoter/Additive | KH₂PO₄ sci-hub.se |
Hydrolysis Reactions
Hydrolysis reactions involving this compound are primarily centered on two contexts: the formation of this compound through the hydrolysis of an intermediate, and the hydrolysis of this compound derivatives where the aldehyde group itself can participate.
A cornerstone reaction for synthesizing this compound is the Reimer-Tiemann reaction, which involves treating phenol (B47542) with chloroform (B151607) in a basic solution. numberanalytics.comscienceinfo.comwikipedia.org The mechanism proceeds through the formation of dichlorocarbene (B158193), which reacts with the phenoxide ion to form a dichloromethyl-substituted phenol intermediate. unacademy.comwikipedia.org The final and essential step of this synthesis is the basic hydrolysis of this intermediate, which converts the dichloromethyl group into the aldehyde functional group, yielding this compound. unacademy.comnumberanalytics.comscienceinfo.comwikipedia.org
Furthermore, other synthetic routes to this compound also rely on a terminal hydrolysis step. For instance, a method involving the formylation of a magnesium phenoxide intermediate with paraformaldehyde requires a subsequent hydrolysis reaction, often with sulfuric acid, to liberate the final this compound product. google.com
In a different context, the aldehyde group of a this compound derivative can actively participate in its own hydrolysis. Isotopic tracer studies on the hydrolysis of O-acetylthis compound have shown that the reaction proceeds via an intramolecular mechanism. acs.org The aldehyde group first undergoes hydration. This hydrate (B1144303) then acts as an internal nucleophile, attacking the adjacent ester group to form a hemiacylal intermediate, which rapidly breaks down to release acetic acid and regenerate this compound. acs.org This neighboring-group participation demonstrates the multifunctional catalytic potential of the this compound structure. acs.org
Additionally, Schiff bases derived from this compound are known to undergo hydrolysis, breaking the imine (C=N) bond to regenerate this compound and the corresponding amine. rsc.org This process is often observed in aqueous solutions and can be influenced by pH, with decomposition occurring in both acidic and near-neutral environments.
Coordination Chemistry and Ligand Properties of Salicylaldehyde
Salicylaldehyde (B1680747) as a Chelating Agent
This compound is an aromatic organic compound that serves as a crucial precursor for a variety of chelating agents. wikidoc.orgspectrumchemical.com Its structure, featuring a hydroxyl group (-OH) ortho to an aldehyde group (-CHO) on a benzene (B151609) ring, allows it to function as a bidentate ligand, binding to a single metal ion through both the phenolic oxygen and the carbonyl oxygen. mdpi.comresearchgate.net This simultaneous binding to a central metal atom forms a stable, ring-like structure known as a chelate. The formation of these colored chelate ring coordination compounds with metal ions is a characteristic property of this compound. chemicalbook.com
A significant aspect of this compound's role in coordination chemistry is its reactivity with primary amines. wikidoc.orgchemicalbook.com Through a condensation reaction, the aldehyde group of this compound readily reacts with the amino group of an amine to form an imine or Schiff base (-HC=N-). researchgate.netrecentscientific.com This reaction converts this compound into a wide array of multidentate Schiff base ligands. chemicalbook.com Depending on the amine used, these ligands can be bidentate, tridentate, or tetradentate, capable of forming highly stable complexes with a wide range of transition metal ions. researchgate.netchemicalbook.com The resulting imine nitrogen and the phenolic oxygen are the primary coordination sites in these Schiff base ligands. dergipark.org.trdergipark.org.tr
Formation of Metal Complexes
This compound and its Schiff base derivatives are versatile ligands that form stable complexes with numerous metal ions, including those from the transition series and alkaline earth metals. researchgate.netrecentscientific.com The chelation process typically involves the deprotonation of the phenolic hydroxyl group, allowing the phenolate (B1203915) oxygen to form a strong bond with the metal ion. mdpi.comdergipark.org.tr The second coordination site is usually the carbonyl oxygen of the aldehyde or, more commonly, the imine nitrogen of a Schiff base derivative. researchgate.netdergipark.org.tr
The stoichiometry of the reaction, such as the 1:1 or 2:1 condensation ratio of this compound to amines, determines the denticity of the resulting Schiff base ligand (e.g., bidentate, tridentate, tetradentate). researchgate.netchemicalbook.com This versatility allows for the synthesis of both mononuclear and polynuclear metal complexes with diverse structural features and geometries, such as octahedral, square planar, or tetrahedral. chemmethod.comnepjol.infoscirp.org
Copper(II) readily forms complexes with this compound and its derivatives. The coordination chemistry of copper with these ligands is extensively studied due to its biological relevance and interesting structural properties. chemicalbook.com For example, this compound can react with copper(II) salts in the presence of α-diimines like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) to form neutral, mononuclear complexes. mdpi.comnih.gov In these complexes, the this compound anion acts as a bidentate ligand, coordinating through the phenolate and carbonyl oxygen atoms. mdpi.com
Schiff bases derived from this compound are particularly important in copper chemistry. The condensation of this compound with ethylenediamine (B42938) yields the well-known tetradentate ligand salen, which forms a classic square-planar complex with copper(II), [Cu(salen)]. wikidoc.org Similarly, this compound can be condensed with hydrazides to form hydrazone ligands; these ligands coordinate with Cu(II) to form stable complexes, often with a 1:2 metal-to-ligand ratio and a tetrahedral or square-planar geometry. nepjol.infonih.gov The formation of binuclear copper(II) complexes with ligands derived from N-substituted salicylaldimines has also been reported. acs.org In some cases, the dynamic and stepwise coordination of a this compound Schiff base with copper(II) ions has been observed, leading to the formation of both 1:1 and 1:2 (ligand:metal) complexes. acs.org
Oxovanadium(IV) (VO²⁺) forms stable complexes with this compound and its derivatives. The synthesis of complexes with the general formula [VO(dsal)₂(H₂O)], where Hdsal represents this compound or its substituted analogues like o-vanillin, has been reported. nih.gov In these complexes, the this compound ligands coordinate to the V(IV)O²⁺ group, resulting in a six-coordinate, distorted octahedral geometry. nih.gov The coordination occurs through the phenolate oxygen and the aldehyde oxygen. nih.gov
Theoretical studies using density functional theory (DFT) have been performed on five-coordinate oxovanadium(IV) complexes with Schiff base ligands derived from this compound and various anilines. dergipark.org.tr These studies predict a distorted square pyramidal geometry for complexes with the general formula VO(sal-anl)₂. dergipark.org.tr Furthermore, oxovanadium(IV) complexes can be formed with tridentate Schiff base ligands derived from the reaction of this compound with compounds like L-cysteine or S-methyldithiocarbazone. rsc.orgscispace.com These ligands coordinate to the metal center through nitrogen, oxygen, and sometimes sulfur atoms. scispace.com
Iron(III) forms characteristic complexes with tridentate ligands derived from this compound thiosemicarbazone (H₂L). nih.gov This ligand can exist in different tautomeric and protonation states, making its coordination chemistry with iron(III) complex. nih.goviucr.org By controlling the pH of the reaction, it is possible to synthesize neutral, monocationic, or monoanionic iron(III) complexes where the ligand is present in its neutral, single-anionic, or double-anionic form. nih.gov
A common type of complex formed is the anionic bis-ligand complex, with the general formula (cation⁺)[Fe(L²⁻)₂]⁻. nih.gov In these complexes, two doubly deprotonated (dianionic) this compound thiosemicarbazonate (thsa²⁻) ligands coordinate to a central Fe(III) ion. nih.govpmf.unsa.ba Each ligand binds in a tridentate fashion via the phenolate oxygen, the imine nitrogen, and the thiolate sulfur atoms, resulting in a distorted octahedral FeS₂N₂O₂ chromophore. nih.gov The two ligands are typically oriented in perpendicular planes, with the oxygen and sulfur atoms in cis positions and the nitrogen atoms in trans positions. nih.goviucr.org These complexes are of particular interest as they can exhibit spin-crossover behavior, where the spin state of the Fe(III) ion (high-spin vs. low-spin) is sensitive to factors like the counter-ion and temperature. nih.goviucr.org
Binuclear metal complexes can be synthesized using ligands derived from dithiocarbamates, which are often prepared from the reaction of a secondary amine with carbon disulfide. bohrium.comuobaghdad.edu.iq Research has been conducted on the synthesis of binuclear transition metal(II) macrocyclic dithiocarbamate (B8719985) complexes where the ligand framework is built from precursors that can include this compound-derived components. bohrium.comsemanticscholar.org For instance, binuclear Schiff base complexes have been prepared through the condensation of 2,6-diaminopyridine (B39239) and this compound, followed by reaction with metal salts. scirp.org These complexes often feature an octahedral geometry where the metal ions are coordinated to the imine nitrogen and phenolic oxygen atoms of the ligand. scirp.org The formation of binuclear macrocyclic complexes with the general formula [M(L)]₂ has been reported, where L is a bis(dithiocarbamate) ligand, resulting in tetrahedral geometries around the metal centers. uobaghdad.edu.iq
Iron(III) this compound Thiosemicarbazonato Complexes
Structural Characterization of Metal Complexes
The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic and analytical techniques. Elemental analysis is used to determine the empirical formula and the metal-to-ligand stoichiometry. chemmethod.comtandfonline.com
Infrared (IR) Spectroscopy is fundamental for confirming the coordination of the ligand to the metal ion. Key spectral changes include:
The disappearance of the broad band corresponding to the phenolic -OH group, indicating its deprotonation upon complexation. mdpi.com
A shift in the ν(C=N) stretching frequency of the imine group in Schiff base complexes, which confirms the coordination of the azomethine nitrogen to the metal ion. dergipark.org.trchemmethod.com
A shift in the ν(C=O) stretching frequency to lower wavenumbers, revealing coordination through the carbonyl oxygen in complexes of this compound itself. mdpi.com
The appearance of new, lower frequency bands corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. chemmethod.com
Table 1: Characteristic IR Spectral Data (cm⁻¹) for this compound-Based Ligands and Metal Complexes
| Compound Type | ν(O-H) | ν(C=N) (Imine) | ν(C-O) (Phenolic) | ν(M-N) / ν(M-O) | Reference |
|---|---|---|---|---|---|
| Free Schiff Base Ligand | Present (broad) | ~1625-1640 | ~1280 | Not Applicable | dergipark.org.trchemmethod.com |
Electronic (UV-Visible) Spectroscopy provides information about the geometry of the metal complexes. The spectra typically show bands arising from intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. chemmethod.com Additionally, d-d transitions, although often weak, can be observed and are indicative of the coordination environment around the metal ion. chemmethod.com
Table 2: Electronic Spectral Data and Proposed Geometries for Various this compound Metal Complexes
| Complex | Absorption Bands (nm) | Assignments | Proposed Geometry | Reference |
|---|---|---|---|---|
| [Co₂(L)Cl₄] | 885, 397, 250 | ⁴A₂(F) → ⁴T₁(P), n→π*, MLCT | Tetrahedral | chemmethod.com |
| [Cu₂(L)Cl₄] | 525, 290, 260 | ²B₁g→²E₂g, ²B₁g→²A₁g, n→π*, MLCT | Square Planar | chemmethod.com |
| [Pt₂(L)Cl₄] | 670, 530, 265 | ¹A₁g→¹T₁g, ¹A₁g→¹T₂g, MLCT | Square Planar | chemmethod.com |
| [VO(sal-anl)₂] type | - | d-d transitions, LMCT | Distorted Square Pyramidal | dergipark.org.tr |
A distorted octahedral geometry for [V(IV)O(o-van)₂(H₂O)], with the two ligands coordinated cis to the VO²⁺ group. nih.gov
A square planar geometry for [Cu(5–F–salo)₂] and distorted square pyramidal geometries for related copper(II) complexes with α-diimine co-ligands. mdpi.com
A distorted octahedral FeS₂N₂O₂ geometry for the anionic complex NH₄[Fe(thsa)₂], with the Fe(III) ion in a low-spin state at 100 K. nih.gov
Square-pyramidal environments for isostructural copper(II) complexes of this compound Girard-T hydrazone. researchgate.net
Other techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Electron Paramagnetic Resonance (EPR) for paramagnetic species like Cu(II) and VO(IV), and magnetic susceptibility measurements are also widely used to fully characterize these complexes. dergipark.org.trdergipark.org.trchemmethod.comrsc.org
Magnetic and Optical Properties of Coordination Compounds
Magnetic Properties: The magnetic behavior of this compound coordination compounds is a key area of research, particularly in the development of single-molecule magnets (SMMs). The magnetic properties are highly dependent on the central metal ion's electronic configuration and the geometry of the coordination sphere.
For instance, nickel(II) complexes with 3,5-dibromo-salicylaldehyde have been synthesized and their magnetic properties investigated. Room-temperature magnetic moment (μeff) values for these mononuclear complexes are typically in the range of 2.90–3.00 Bohr magnetons (BM), which is slightly above the spin-only value of 2.83 BM for an octahedral Ni(II) ion, confirming their high-spin d8 configuration. mdpi.com
In another study, cobalt(II) complexes with this compound Schiff-base ligands and pyridine (B92270) ligands carrying high-spin carbenes have demonstrated behaviors characteristic of heterospin single-molecule magnets. acs.orgnih.gov These complexes exhibit ferromagnetic interactions between the cobalt ion and the carbene, leading to high-spin ground states. The magnetic properties, including the effective activation barriers for the reorientation of magnetization (Ueff) and coercive fields (Hc), are tunable by modifying the organic spin system. acs.orgnih.gov For example, as the total spin (Stotal) of the complex increases, the quantum tunneling of magnetization (QTM) time also increases. nih.gov
| Complex | Stotal | Ueff/kB (K) | Hc (kOe at 1.9 K) | τQ (s) |
| Co(p-tolsal)₂(C1py)₂ | 5/2 | 40 | ~0 | 1.6 |
| Co(p-tolsal)₂(C2py)₂ | 9/2 | 65 | 6.2 | ~2.0 x 10³ |
| Co(p-tolsal)₂(C3lpy)₂ | 13/2 | 73 | 10 | >10⁵ |
| Co(p-tolsal)₂(C3bpy)₂ | 13/2 | 72 | 6.5 | >10⁵ |
| Co(p-tolsal)₂(C4py)₂ | 17/2 | 74 | 9.0 | >10⁵ |
| Data sourced from Karasawa et al. (2014) acs.orgnih.gov |
Optical Properties: Coordination compounds of this compound often exhibit interesting optical properties, including strong absorption in the UV-visible region and, in some cases, fluorescence. These properties are valuable for applications in materials science, such as nonlinear optics (NLO).
The UV-vis spectra of Ni(II) complexes with 3,5-dibromo-salicylaldehyde show two main absorption bands around 277–278 nm and 422–425 nm. mdpi.com The electronic spectra of binuclear cobalt(II) complexes with a Schiff base derived from tolidine and this compound show transitions confirming a tetrahedral geometry around the Co(II) ion. chemmethod.com
Several copper(II) complexes based on a this compound phenoxyacetohydrazide ligand have been synthesized and their third-order NLO properties investigated using the Z-scan technique. tandfonline.com These compounds exhibit strong NLO absorption, with absorptive coefficients (β) on the order of 10⁻¹⁰ m/W and NLO refractive index values (γ) around 10⁻¹⁸ m²/W. tandfonline.com Such properties make them promising candidates for optical limiting and other photonic applications. tandfonline.com
Novel this compound thiosemicarbazone derivatives have also been synthesized and their NLO properties evaluated. nih.govacs.org Theoretical calculations based on density functional theory (DFT) have been used to predict their NLO activity, with computed HOMO-LUMO energy gaps and polarizability values indicating their potential for NLO applications. nih.gov
| Compound | β(MKS) (m W⁻¹) | γ(MKS) (m² W⁻¹) |
| [Cu₂(Hsa)₂(pipe)]·2DMF | 1.71 × 10⁻¹⁰ | - |
| [Cu(Hsa)(MEA)]n | 1.39 × 10⁻¹⁰ | - |
| {Cu₄(Hsa)₄(DMF)}n | 9.30 × 10⁻¹¹ | 5.97 × 10⁻¹⁸ |
| Data for copper complexes with (2-hydroxybenzylidene)-2-phenoxyacetohydrazide (Hsa). Sourced from a 2017 study. tandfonline.com |
This compound-Derived Schiff Bases as Ligands
Schiff bases derived from this compound are among the most widely studied ligands in coordination chemistry due to their synthetic accessibility and versatility. ekb.eg The imine (-N=CH-) linkage is crucial for their ability to coordinate with transition metal ions. tandfonline.com
Polydentate Schiff base ligands are readily synthesized through the condensation reaction of this compound (or its derivatives) with a primary amine containing one or more additional donor groups. jocpr.com The denticity of the resulting ligand—bidentate, tridentate, tetradentate, etc.—can be controlled by the choice of the amine. researchgate.netjocpr.com
A classic example is the synthesis of the tetradentate ligand H₂salen, which is formed by the condensation of two equivalents of this compound with one equivalent of ethylenediamine. wikipedia.org This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. scirp.orgscirp.org Modifications to the this compound or the diamine backbone allow for the synthesis of a vast library of salen-type ligands with tailored electronic and steric properties. researchgate.net For instance, using a chiral diamine leads to the formation of chiral salen ligands, which are important in asymmetric catalysis. researchgate.net The synthesis of unsymmetrical salen ligands, which can be challenging, has been achieved through a one-pot method involving a 1:1:1 molar ratio of a chiral diamine and two different salicylaldehydes. acs.org
A general procedure for synthesizing a Schiff base involves combining the aldehyde and a primary amine in a solvent like ethanol (B145695) and heating the mixture to drive the condensation. tandfonline.comscirp.org
| Ligand | Amine Precursor | Aldehyde Precursor | Reference |
| L¹ | 4-aminoantipyrine | This compound | scirp.orgscirp.org |
| L² (H₂salen) | Ethylenediamine | This compound | wikipedia.orgscirp.orgscirp.org |
| L³ | 2-aminophenol | This compound | scirp.org |
This compound-derived Schiff bases are excellent chelating agents for a wide range of transition metals. researchgate.netekb.eg The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic hydroxyl group. jocpr.com Depending on the denticity of the ligand and the coordination preferences of the metal ion, complexes with various geometries can be formed, including square planar, tetrahedral, square pyramidal, and octahedral. researchgate.netwmich.edu
The formation of these metal complexes can often be achieved in situ, without the need to isolate the Schiff base ligand first. wikipedia.org The metal salt is simply added to the reaction mixture containing the aldehyde and the amine. scirp.org These complexes are often highly colored and can precipitate from the reaction solution. wmich.edu A wide variety of transition metal complexes with this compound-based Schiff bases have been reported, including those of copper, nickel, cobalt, zinc, manganese, and others. researchgate.nettandfonline.comjocpr.com The resulting complexes can be mononuclear, binuclear, or even polynuclear, depending on the ligand design. wmich.edu
The structure of the this compound-derived Schiff base ligand has a profound influence on the catalytic activity of its metal complexes. By systematically modifying the substituents on the this compound ring or the diamine bridge, the steric and electronic properties of the catalyst can be fine-tuned to optimize its performance in various organic transformations. researchgate.net
For example, in the ethylene (B1197577) oligomerization catalyzed by nickel complexes of this compound-imine ligands, the nature of the substituent on the imine nitrogen affects both the catalytic activity and the selectivity of the products. researchgate.net Electron-withdrawing groups have been shown to improve the catalytic activity in certain systems. researchgate.net
In the context of asymmetric catalysis, chiral Schiff base ligands are crucial. researchgate.net Chiral salen-metal complexes are well-known for their effectiveness as catalysts in a wide range of enantioselective reactions. researchgate.net The steric bulk and electronic nature of the substituents at the 3, 5, and diamine bridge positions of the salen ligand are critical for achieving high enantioselectivity. researchgate.net
Molybdenum Schiff base complexes derived from this compound have been used as catalysts for the oxidation of benzyl (B1604629) alcohol. sciforum.net The ligand structure influences the efficiency and selectivity of the oxidation process. sciforum.net Similarly, ruthenium(II) complexes with ONS donor Schiff bases derived from this compound are effective catalysts for the oxidation of alcohols under mild conditions. nih.gov
Replacing the phenolic oxygen in this compound-based Schiff bases with a sulfur atom leads to thio-salicylaldehyde Schiff base ligands. These "soft" sulfur donors can alter the coordination properties and reactivity of the resulting metal complexes.
Schiff base ligands derived from the condensation of this compound and thiosemicarbazide (B42300), for example, act as tridentate NOS donors. ajrconline.org They coordinate to metal ions through the azomethine nitrogen, the thiolate sulfur, and the deprotonated phenolic oxygen. ajrconline.org Metal complexes of these ligands with VO(IV), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. ajrconline.org
Similarly, this compound morpholine (B109124) N-thiohydrazone has been used to prepare complexes with Ti(III), V(III), VO(IV), Co(II), and Mn(III). These ligands often act as dibasic tridentate ligands, and the resulting complexes typically exhibit octahedral geometry. The synthesis of these ligands involves the condensation of this compound with a thiohydrazone.
Influence of Ligand Structure on Catalytic Performance
Supramolecular Assemblies Involving this compound
This compound and its derivatives are valuable components in the construction of supramolecular assemblies. The directed nature of hydrogen bonds, π-π stacking, and metal-ligand coordination allows for the self-assembly of complex, ordered structures from simpler molecular building blocks. mdpi.com
Salphen-based building blocks, which are derived from this compound, can undergo self-assembly to form intricate patterns. nih.gov The formation of these assemblies can be controlled by factors such as solvent polarity and evaporation, which influence the non-covalent interactions (like hydrogen bonding and van der Waals forces) between the molecules. nih.govresearchgate.net By tuning these conditions, it is possible to direct the assembly process towards specific hierarchical structures, from nanoscale aggregates to microscale patterns. nih.gov
In some cases, this compound-derived complexes can form host-guest systems. For instance, unusual dual enclathration has been observed in a Ni(II) compound where cationic complex moieties are trapped within a supramolecular host cavity formed by other complex units through a combination of anion-π, π-stacking, and hydrogen bonding interactions. mdpi.com The formation of these extended one-, two-, or three-dimensional networks is a hallmark of supramolecular chemistry involving these types of compounds. mdpi.com
Hydrogen Bonding Interactions
Hydrogen bonding is a critical factor in determining the structure, stability, and reactivity of this compound and its derivatives. These interactions can be broadly categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
A defining feature of this compound is the strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom (O—H⋯O). jrc.ac.iniucr.org This interaction is a key factor in the planarity and stability of the molecule. cdnsciencepub.com This bond is often classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond is strengthened by π-electron delocalization within the resulting six-membered pseudo-ring. nih.govacs.org The energy of this intramolecular hydrogen bond in this compound is estimated to be around 30 kJ/mol. cdnsciencepub.com In derivatives, such as this compound hydrazones and thiosemicarbazones, a similar strong intramolecular hydrogen bond (O—H⋯N) is formed between the hydroxyl group and the imine nitrogen atom, creating a stable S(6) graph-set motif. acs.orgsrce.hr The strength of this RAHB can be modulated by introducing substituents onto the aromatic ring. acs.orgfigshare.com Theoretical studies have shown that electron-donating groups can strengthen the bond, while electron-withdrawing groups can weaken it. nih.govrsc.org For example, the hydrogen bond energy in 4,6-dimethoxythis compound (B1329352) increases to 36 kJ/mol. cdnsciencepub.com
In addition to the primary intramolecular hydrogen bond, this compound derivatives can participate in a variety of intermolecular hydrogen bonds, which are fundamental to their crystal packing and supramolecular assembly. In the solid state, these interactions dictate how molecules arrange themselves into larger, ordered structures. For instance, in this compound N(4)-morpholinothiosemicarbazone, molecules are linked into chains and sheets through N—H⋯O and C—H⋯O hydrogen bonds. iucr.orgiucr.org Similarly, weak intermolecular C—H⋯O interactions have been observed in the crystal structure of 5-methylthis compound, playing a significant role in its structural conformation. um.edu.mtum.edu.mt In co-crystals, such as that of this compound and 4-(dimethylamino)pyridine, a strong O—H⋯N hydrogen bond links the two component molecules, which are further packed via weaker C—H⋯O contacts. nih.govresearchgate.net These varied hydrogen bonding patterns are crucial for building complex, multi-dimensional architectures. pnrjournal.com
Table 1: Geometric Parameters of Hydrogen Bonds in this compound and its Derivatives
| Compound | H-Bond Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|---|---|
| 3-Chloro-5-fluorothis compound | Intramolecular | O—H···O | 2.6231 | - | - | iucr.org |
| This compound-4-(dimethylamino)pyridine | Intermolecular | O—H···N | 2.637 | 1.82 | 174 | nih.gov |
| This compound-4-(dimethylamino)pyridine | Intermolecular | C—H···O | 3.456 | 2.69 | 140 | nih.gov |
| 5-Methylthis compound | Intermolecular | C—H···O | 3.4801 | - | - | um.edu.mt |
| 5-Bromo-3-nitrothis compound phenylhydrazone | Intramolecular | O—H···N | - | - | - | nih.gov |
| This compound hydrazone derivative (I) | Intramolecular | O—H···N | 2.628 | 1.82 | 143 | acs.org |
Note: Dashes indicate data not specified in the source.
Crystal Engineering and Supramolecular Chemistry
Hydrogen bonding is a cornerstone of crystal engineering and supramolecular chemistry, providing a reliable tool for designing and constructing ordered solid-state architectures. researchgate.net this compound and its derivatives, particularly Schiff bases, are excellent building blocks (synthons) for these applications due to their defined geometry and multiple hydrogen bonding sites. scirp.org The predictable nature of the strong intramolecular O-H···N or O-H···O hydrogen bond provides a stable and planar core, from which intermolecular interactions can direct the self-assembly of molecules into supramolecular structures. nih.govnih.gov
The assembly of these molecules in the solid state is governed by a cooperative interplay of various non-covalent interactions. While strong hydrogen bonds like O-H···N and N-H···O often form the primary structural motifs (e.g., chains or dimers), weaker interactions such as C-H···O, C-H···Br, C-H···π, and π-π stacking play a crucial role in organizing these motifs into higher-dimensional networks. nih.govresearchgate.netrsc.orgiucr.org For example, in isomeric bromo-nitro-substituted this compound phenylhydrazones, intramolecular O-H···N bonds establish the core molecular conformation, while intermolecular N-H···O, C-H···O, C-H···Br, and π-π stacking interactions combine to build complex 3D frameworks. nih.gov
The coordination of metal ions to this compound-based ligands introduces another level of control, enabling the construction of sophisticated metal-organic coordination polymers. mdpi.comrsc.orguh.edu In these systems, the metal centers act as nodes, linking the organic ligands in specific geometries. The resulting supramolecular architectures can range from simple binuclear complexes to extended 1D chains, 2D sheets, and 3D frameworks. researchgate.netacs.org For instance, copper(II) complexes of this compound semicarbazone have been shown to form 2D supramolecular assemblies through extensive intermolecular hydrogen bonding. researchgate.net The introduction of specific functional groups, such as a sulfonate group in a this compound-benzoylhydrazone ligand, can facilitate extensive hydrogen-bonding interactions that lead to the formation of intricate supramolecular networks, including complex water clusters within the crystal lattice. acs.org The study of these interactions is fundamental to designing new materials with specific properties, such as in catalysis, molecular recognition, and luminescence. bohrium.comrsc.orgresearchgate.net
Table 2: Supramolecular Interactions and Resulting Architectures in this compound-Based Compounds
| Compound/Complex Type | Key Intermolecular Interactions | Resulting Supramolecular Architecture | Reference |
|---|---|---|---|
| This compound N(4)-morpholinothiosemicarbazone | N—H···O, C—H···O | Chains and Sheets | iucr.orgiucr.org |
| 5-Bromo-3-nitrothis compound phenylhydrazone | N—H···O, C—H···O, C—H···Br, C—H···π, π-π stacking | 3D Framework | nih.gov |
| 3-Bromo-5-nitrothis compound phenylhydrazone | N—H···O, C—H···O, C—H···Br, π-π stacking | Zigzag Chains forming a 3D Framework | nih.gov |
| Copper(II) complexes with this compound semicarbazone | Hydrogen bonding, CH⋯π, lp⋯π, π⋯π stacking | 2D/3D Supramolecular Assembly | researchgate.net |
| Metal(II) complexes with this compound-2-sulfobenzoylhydrazone | Infinite Hydrogen Bonding | Supramolecular Networks | acs.org |
| This compound-based Schiff base with imidazole (B134444) moiety | Imidazolate-bridging | Polymeric Species |
Catalytic Applications of Salicylaldehyde and Its Derivatives
Homogeneous Catalysis
Salicylaldehyde (B1680747) and its derivatives are pivotal in homogeneous catalysis, where the catalyst exists in the same phase as the reactants. Their utility stems from the ease with which they can be modified and coordinated with various metal centers, influencing the steric and electronic properties of the resulting complexes. enpress-publisher.comresearchgate.net This adaptability allows for the fine-tuning of catalytic activity and selectivity in a range of chemical transformations. enpress-publisher.com
Metal-Salicylaldehyde Complexes as Catalysts
Metal complexes involving this compound and its derivatives are significant in catalysis, facilitating various organic transformations such as oxidation, reduction, and hydrolysis. dergipark.org.tr The coordination of this compound-based ligands, particularly Schiff bases, with transition metals like copper, nickel, cobalt, and zinc, creates versatile and effective catalysts. dergipark.org.trchemicalbook.comekb.eg These complexes are valued for their stability and the ability to induce chirality and selectivity in reactions. ekb.eg For instance, copper-salophen complexes, a type of Schiff base complex, have shown considerable promise in catalytic applications. ekb.eg The structural flexibility of this compound allows for the synthesis of ligands with multiple binding sites, which upon complexation with metal ions, can act as catalysts in various biological and industrial processes. tandfonline.comrsc.org
The catalytic activity of these metal complexes is influenced by the specific metal ion and the structure of the this compound-derived ligand. For example, diorganotin(IV) and Ru(III) complexes of this compound-based Schiff bases have demonstrated notable antioxidant and anticancer properties. tandfonline.com Furthermore, this compound itself, in its deprotonated form, can act as a visible light photocatalyst, initiating reactions through an energy-transfer pathway. acs.org The versatility of these complexes also extends to C-H activation and arylation reactions. A this compound Schiff base-copper(II) complex has been successfully used as a catalyst for the N-arylation of aromatic amines with aryl halides. lpnu.ua Similarly, palladium-catalyzed reactions using this compound precursors have been developed for the synthesis of xanthone (B1684191) derivatives. researchgate.net
This compound Imine Transition Metal Catalysts in Olefin Polymerization
This compound imine ligands, when complexed with transition metals, form a crucial class of catalysts for olefin polymerization. enpress-publisher.comresearchgate.net The structure of these ligands can be readily altered, which in turn modulates the catalytic activity, the type of polymer produced, and the distribution of products. enpress-publisher.comresearchgate.net This control is achieved by manipulating the steric and electronic effects around the catalytic active center. enpress-publisher.com These catalysts have been successfully employed in various polymerization processes, including ethylene (B1197577) trimerization, copolymerization with polar monomers, and the production of ultra-high molecular weight polyethylene (B3416737). enpress-publisher.comresearchgate.net
This compound imine transition metal catalysts have demonstrated high selectivity in the trimerization of ethylene to produce 1-hexene, a valuable chemical intermediate. enpress-publisher.comresearchgate.net The design of the ligand structure is critical for achieving this selectivity. researchgate.net Mechanistic studies on related systems suggest that the trimerization process often proceeds through a metallacyclic mechanism, where ethylene molecules coordinate to the metal center and undergo oxidative coupling to form a metallacycloheptane intermediate, which then eliminates 1-hexene. researchgate.netmdpi.com The oxidation state of the metal center, such as Ti(II) versus Ti(III), can significantly influence the selectivity between trimerization and polymerization, with the lower oxidation state often favoring trimerization. researchgate.net Chromium-based catalysts with this compound imine ligands have also been investigated for this purpose. acs.org
Table 1: Ethylene Trimerization Catalyst Performance
| Catalyst System | Selectivity to 1-Hexene (%) | Activity (g product/mol catalyst·h) | Reference |
|---|---|---|---|
| Cr-based MIL-100 | ~99 (for C6, C8, C10 oligomers) | 9.27 × 10^5 | acs.org |
| Ni-based MIL-125(Ti)-NH2(Ni) | ~80 | High | mdpi.com |
A significant challenge in polymer chemistry is the copolymerization of nonpolar olefins like ethylene with polar monomers. Late transition metal catalysts, particularly those based on nickel and palladium with this compound imine ligands (salicylaldimine), are well-suited for this task due to their lower oxophilicity compared to early transition metals. mdpi.comacs.orgmdpi.com This property makes them more tolerant to the functional groups present in polar monomers. acs.org
Neutral nickel(II) complexes with salicylaldimine ligands have been shown to catalyze the copolymerization of ethylene with functionalized norbornenes and other polar monomers, even in the presence of polar impurities. acs.org The steric bulk of the ligand, for instance, the presence of bulky N-aryl groups, is crucial for achieving high catalytic activity and producing high molecular weight copolymers. mdpi.comresearchgate.net Bimetallic salicylaldimine-nickel catalysts have also been developed to enhance catalytic activity and the incorporation of polar monomers. acs.org Supported nickel catalysts on materials like silica (B1680970) have demonstrated high activities in the copolymerization of ethylene with monomers like methyl acrylate (B77674) and 5-hexene-1-yl acetate (B1210297). mdpi.comnih.gov
Table 2: Ethylene/Polar Monomer Copolymerization Data
| Catalyst | Polar Monomer | Activity (g mol⁻¹ h⁻¹) | Comonomer Incorporation (mol%) | Copolymer Mₙ (kg/mol) | Reference |
|---|---|---|---|---|---|
| α-diimine nickel | M1-Al | 8.2 × 10^5 | 9.6 | 400.7 | mdpi.com |
| Ni/SiO₂ | HAc | up to 2.65 × 10^6 | up to 2.8 | up to 630 | mdpi.com |
| Ni-ONa-SiO₂ | Methyl Acrylate | - | Lower than homogeneous | - | nih.gov |
| Palladium System | Methyl Acrylate | 14.9 kg mol⁻¹ h⁻¹ | 0.46 | 16 | nih.gov |
This compound-based catalysts are instrumental in synthesizing ultra-high molecular weight polyethylene (UHMWPE), a polymer with exceptional properties due to its long polymer chains. nih.govtandfonline.com The key to producing UHMWPE is to design catalysts that favor chain propagation over chain transfer reactions. This is often achieved by creating a sterically hindered environment around the metal's active site. researchgate.net
Phenoxy-imine (FI) catalysts, which are a type of this compound imine complex, developed by Fujita and coworkers, are highly active in ethylene polymerization and can be tailored to produce UHMWPE. nih.govtandfonline.com By introducing bulky substituents on the this compound or the imine nitrogen part of the ligand, the axial sites of the catalyst can be shielded, which retards chain transfer and leads to the formation of very high molecular weight polymers. researchgate.net For example, salicylaldiminato nickel complexes bearing bulky N-naphthyl groups have been shown to be exceptionally active for producing lightly branched UHMWPE. researchgate.net Dendritic salicylaldimine titanium catalysts have also been synthesized and studied for the production of UHMWPE, demonstrating high catalytic activity under optimized conditions. nih.govtandfonline.com
Table 3: UHMWPE Synthesis with this compound-based Catalysts
| Catalyst Type | Metal | Key Ligand Feature | Resulting Polymer | Reference |
|---|---|---|---|---|
| Salicylaldiminato | Nickel | Bulky N-naphthyl groups | Branched UHMWPE (Mₙ up to 1.60 × 10⁶ g·mol⁻¹) | researchgate.net |
| Dendritic Salicylaldimine | Titanium | Large steric hindrance | UHMWPE | nih.govtandfonline.com |
| FI Catalyst | Zirconium | 2-hydroxynaphthalene-1-carbaldehyde imine | High molecular weight polyethylene | researchgate.net |
| FI Catalyst | Titanium | N-(3,5-dicumylsalicylidene)-2',6'-diisopropylaniline | High molecular weight polyethylene |
Copolymerization with Polar Monomers
Co(II)-Catalyzed Oxidative C-H Alkenylation
Cobalt catalysts, enabled by this compound ligands, have emerged as a cost-effective and efficient system for the oxidative C-H alkenylation of indoles with olefins. nih.govacs.org This reaction allows for the direct formation of a carbon-carbon bond between an indole (B1671886) ring and an alkene, a valuable transformation in organic synthesis. The presence of a methyl-substituted this compound as a ligand is crucial for the success of this transformation when using a low-cost cobalt salt like Co(NO₃)₂·6H₂O as the catalyst and Mn(OAc)₂ as the oxidant. nih.gov
The this compound ligand is believed to play a key role in the C-H activation step. sci-hub.secolab.ws Mechanistic studies suggest a process involving C-H activation, insertion of the olefin, and subsequent oxidation. colab.ws This methodology has been successfully applied to a range of indole substrates and olefins, and can be used for the late-stage modification of biologically active molecules. nih.govacs.org In related work, this compound has also been used as a ligand in cobalt-catalyzed C-H/N-H annulation of indolyl amides with alkynes and C-H alkoxylation of aromatic amides. sci-hub.seresearchgate.net
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst and reactants exist in different phases, offers significant advantages in chemical synthesis, primarily due to the ease of catalyst separation and potential for recycling. This compound and its derivatives have been extensively utilized in the development of novel heterogeneous catalysts, finding applications in polymer-supported systems, bio-inspired catalysis, and green catalytic processes.
Polymer-Supported Catalysts
The immobilization of this compound-based catalysts onto solid supports, particularly polymers, is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high efficiency and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy recovery and reusability. mdpi.com
Chloromethylated polystyrene cross-linked with divinylbenzene (B73037) is a common polymeric support for anchoring this compound-derived Schiff base complexes. nih.govtandfonline.comrsc.org For instance, a dioxidovanadium(V) complex with a Schiff base derived from this compound and 2-aminoethylbenzimidazole has been immobilized on this type of polymer. mdpi.com This heterogeneous catalyst, [VVO2(sal-aebmz)]@PS, demonstrated excellent activity in the one-pot, solvent-free Biginelli reaction for synthesizing biologically active 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), achieving yields of approximately 95%. mdpi.com The presence of hydrogen peroxide as a green oxidant was found to be crucial for enhancing the product yield. mdpi.com
Similarly, an oxidovanadium(IV) complex with a dibasic pentadentate ligand derived from this compound and 1,3-diamino-2-hydroxypropane, when supported on chloromethylated polystyrene, acts as a potent peroxidase mimetic. nih.gov This polymer-supported catalyst, PS-[V(IV)O(sal-dahp)], effectively catalyzes the oxidation of pyrogallol (B1678534) to purpurogallin under mild, neutral pH conditions. nih.gov Its stability over a wide pH range and its reusability without significant loss of activity highlight its potential for sustainable industrial applications. nih.gov
Copper-Schiff base complexes derived from this compound and supported on chloromethylated polystyrene have been investigated for the oxidation of styrene (B11656) using molecular oxygen. tandfonline.com These polymer-supported catalysts exhibited higher catalytic activity compared to their unsupported counterparts, yielding benzaldehyde (B42025) and styrene epoxide as the main products. tandfonline.com The ability to easily separate and reuse the catalyst makes it an economically and environmentally attractive option. tandfonline.com
The Schiff base derived from 3-formylsalicylic acid and o-hydroxybenzylamine has also been covalently bonded to chloromethylated polystyrene. rsc.org The resulting vanadium and molybdenum complexes on this support have been shown to efficiently catalyze the oxidation of various organic substrates, including styrene, ethylbenzene, and phenol (B47542). rsc.org Furthermore, these catalysts are capable of the oxidative bromination of this compound to 5-bromothis compound (B98134) with high selectivity, mimicking the function of vanadate-dependent haloperoxidases. rsc.org
The use of polymer-supported reagents extends to the synthesis of other important organic compounds. For example, coumarin (B35378) derivatives have been prepared in good yield and high purity from 3-methoxy this compound using reagents supported on a macroporous ion exchange resin, simplifying product isolation and purification. scilit.com
Table 1: Polymer-Supported this compound Catalysts and Their Applications
| Catalyst System | Support | Reaction Catalyzed | Key Findings | Reference(s) |
|---|---|---|---|---|
| [VVO2(sal-aebmz)]@PS | Chloromethylated polystyrene | Biginelli reaction | ~95% yield of DHPMs, reusable, solvent-free. | mdpi.com |
| PS-[V(IV)O(sal-dahp)] | Chloromethylated polystyrene | Peroxidase-like oxidation of pyrogallol | High stability and reusability, potential for industrial use. | nih.gov |
| PS-H2L-Cu | Chloromethylated polystyrene | Oxidation of styrene | Higher activity than unsupported complex, reusable. | tandfonline.com |
| PS-[VO(fsal-ohyba)·DMF] | Chloromethylated polystyrene | Oxidation of styrene, ethylbenzene, phenol; Oxidative bromination of this compound | Efficient oxidation and bromination, mimics haloperoxidases. | rsc.org |
Bio-inspired Catalysts
The intricate and highly efficient catalytic systems found in nature, particularly enzymes, have long served as a source of inspiration for the design of synthetic catalysts. This compound and its derivatives have been incorporated into various bio-inspired catalytic systems, aiming to mimic the structure and function of metalloenzymes.
One prominent area of research involves the use of biopolymers as supports for this compound-based catalysts. Chitosan (B1678972), a naturally occurring and abundant polysaccharide, has been functionalized with salicylimine ligands to create effective heterogeneous supports for palladium catalysts. mdpi.com The resulting catalyst, CL-S-CTS-Pd, prepared by condensing this compound with chitosan followed by cross-linking and treatment with a palladium salt, has shown excellent yields (up to 97%) in Mizoroki-Heck coupling reactions. mdpi.com The presence of the salicylimine ligands was found to be crucial for the enhanced catalytic activity. mdpi.com Another similar palladium catalyst supported on salicylimine-chitosan demonstrated high efficiency in Suzuki-Miyaura coupling reactions, even in water at room temperature, and could be recycled up to 15 times without a significant loss in activity. mdpi.com
Cellulose (B213188), another abundant biopolymer, has also been employed as a support for bio-inspired catalysts. nih.gov Jacobsen chiral catalysts, which are metal-Schiff base complexes, have been supported on cellulose to create systems that mimic the action of cytochrome P450 monooxygenases. nih.gov These catalysts are effective in various oxidation reactions. nih.gov The cellulose support is thought to play a role similar to the protein matrix in enzymes, controlling the reactivity of the active site and preventing inactivation. nih.gov
The design of bio-inspired catalysts also extends to mimicking specific enzymatic reactions. For instance, the hydrolysis of glycosidic bonds, a key process in biofuel production, is catalyzed by glycosidases through acid-base bifunctional catalysis. rsc.org Synthetic catalysts have been designed to replicate this mechanism, often incorporating functional groups that can act as both a proton donor and acceptor in close proximity. rsc.org While not directly involving this compound in the active site mimic, the principles of bio-inspired design are central.
Iron and manganese complexes with Schiff bases derived from this compound have been used as catalysts for the oxidation of cyclohexene (B86901) with dioxygen, mimicking the function of certain oxygenase enzymes. mdpi.com A manganese complex with this compound and L-phenylalanine, for example, was reported to catalyze the oxidation of cyclohexene to produce the corresponding ketone, alcohol, and hydroperoxide. mdpi.com
The immobilization of enzymes themselves onto supports modified with this compound derivatives represents another facet of bio-inspired catalysis. Glucose oxidase (GOx) has been immobilized on nanoparticles modified with this compound derivatives. tandfonline.com This approach aims to enhance the stability and reusability of the enzyme for biocatalytic applications. tandfonline.com
Table 2: Bio-inspired Catalytic Systems Involving this compound Derivatives
| Catalyst System | Bio-inspiration | Application | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium on salicylimine-functionalized chitosan | Enzyme-like heterogeneous catalysis | Mizoroki-Heck and Suzuki-Miyaura coupling reactions | High yields, reusability, crucial role of salicylimine ligands. | mdpi.com |
| Jacobsen catalysts on cellulose | Cytochrome P450 monooxygenases | Oxidation reactions | Mimics enzyme active site environment, tunable selectivity. | nih.gov |
| Manganese-salicylaldehyde-L-phenylalanine complex | Oxygenase enzymes | Oxidation of cyclohexene | Produces ketone, alcohol, and hydroperoxide. | mdpi.com |
Green Catalysis with Natural Acids/Bio-catalysts
The principles of green chemistry, which emphasize the use of environmentally benign solvents, reagents, and catalysts, have become increasingly important in chemical synthesis. This compound and its derivatives are key players in the development of green catalytic methods, particularly those employing natural acids and bio-catalysts.
A significant area of focus is the use of natural acids as catalysts for organic transformations. These acids, derived from sources like fruits, are biodegradable, non-toxic, and inexpensive. Kaffir lime extract, for instance, has been successfully used as a natural acid catalyst for the synthesis of Schiff bases from this compound and p-toluidine. indexcopernicus.comjournalijar.com This solvent-free approach offers numerous advantages, including reduced reaction times, simplified product purification, and high product yields, making it an economically and environmentally friendly process. indexcopernicus.comjournalijar.com Similarly, lemon juice has been employed as a natural acid catalyst for the reaction of primary aromatic amines with aryl aldehydes, including this compound, under solvent-free conditions. researchgate.net
Chickpea leaf exudates, which contain a mixture of organic acids like malic, succinic, quinic, citric, and oxalic acid, have been utilized as a naturally sourced Brønsted acid type bio-catalyst. nih.govresearchgate.net This natural catalyst has proven effective in promoting Knoevenagel condensation and tandem Knoevenagel-Michael reactions for the synthesis of benzopyrans from salicylaldehydes and 1,3-diones. nih.govresearchgate.net The reactions proceed efficiently in neat chickpea leaf exudates in the presence of water at room temperature, offering a truly green and sustainable alternative to conventional methods that often require toxic reagents and solvents. nih.gov
In addition to natural acids, whole-cell biocatalysts and isolated enzymes are at the forefront of green catalysis. Baeyer-Villiger monooxygenases (BVMOs), for example, are enzymes that can catalyze the Baeyer-Villiger oxidation of ketones to esters. acs.org Notably, the FMO1 isoform from pig liver has been shown to catalyze the oxidation of this compound to pyrocatechol. acs.org The use of such biocatalysts avoids the need for hazardous and dangerous reagents typically required for this transformation. acs.org
Furthermore, a novel this compound dehydrogenase (SALD) has been identified from a metagenome derived from Alpine soil. nih.gov This enzyme catalyzes the oxidation of this compound to salicylate, the final step in the upper pathway of naphthalene (B1677914) degradation. nih.gov The study of such enzymes opens up possibilities for their application in biocatalysis and for understanding the mechanisms of product inhibition in related aldehyde dehydrogenases. nih.gov
The use of green solvents is another important aspect of green catalysis. Polyethylene glycol (PEG) 300, an environmentally benign solvent, has been used for the synthesis of chromeno[3,4-B]quinoline derivatives from O-propargylated this compound and primary aromatic amines. nih.gov This reaction is catalyzed by a heterogeneous Cu(II) complex, which can be recovered and reused multiple times without a significant loss in activity. nih.gov
Table 3: Green
| Catalytic System | Green Aspect | Reaction | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Kaffir lime extract | Natural acid catalyst | Schiff base synthesis | Solvent-free, economical, high yield, simple work-up. | indexcopernicus.comjournalijar.com |
| Chickpea leaf exudates | Natural acid bio-catalyst | Benzopyran synthesis | Environmentally benign, room temperature, aqueous conditions. | nih.govresearchgate.net |
| Baeyer-Villiger monooxygenase (FMO1) | Biocatalyst | Oxidation of this compound to pyrocatechol | Avoids hazardous reagents. | acs.org |
| This compound dehydrogenase (SALD) | Biocatalyst | Oxidation of this compound to salicylate | Potential for biocatalytic applications. | nih.gov |
| Heterogeneous Cu(II) complex in PEG 300 | Green solvent | Synthesis of chromeno[3,4-B]quinoline derivatives | Recyclable catalyst, environmentally benign solvent. | nih.gov |
Advanced Spectroscopic and Computational Analysis of Salicylaldehyde
Spectroscopic Characterization Techniques
The structural and electronic properties of salicylaldehyde (B1680747) are elucidated through a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and electronic transitions, which are fundamental to understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the hydroxyl, aldehyde, and aromatic protons. The proton of the hydroxyl group (-OH) typically appears as a sharp singlet significantly downfield, around 11.0 ppm. researchgate.netchegg.com This pronounced downfield shift is a consequence of the strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. The aldehyde proton (-CHO) also resonates as a singlet further downfield, typically observed at approximately 9.9 ppm. researchgate.netchegg.com The aromatic protons on the benzene (B151609) ring appear as a complex multiplet pattern in the range of 7.0 to 7.6 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with its signal appearing around 196.5 ppm. bmrb.io The carbon atom attached to the hydroxyl group (C2) resonates at approximately 161.7 ppm. uvic.ca The other aromatic carbons produce signals between 117 ppm and 137 ppm. uvic.ca The chemical shifts of the formyl carbon and the C2 carbon are particularly sensitive to the molecular environment and can indicate the nature of intramolecular interactions. researchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with Density Functional Theory (DFT), have been used to calculate theoretical chemical shifts, which show good correlation with experimental data and help in the detailed assignment of signals. researchgate.netresearchgate.net
| Nucleus | Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Hydroxyl Proton (-OH) | ~11.0 | researchgate.netchegg.com |
| Aldehyde Proton (-CHO) | ~9.9 | researchgate.netchegg.com | |
| Aromatic Protons (Ar-H) | 7.0 - 7.6 | researchgate.net | |
| ¹³C | Aldehyde Carbonyl (C=O) | ~196.5 | bmrb.io |
| C-OH | ~161.7 | uvic.ca | |
| C-CHO | ~120.9 | bmrb.io | |
| Aromatic C-H | ~136.7 | uvic.ca | |
| Aromatic C-H | ~133.9 | uvic.ca | |
| Aromatic C-H | ~118.0, ~120.0 | uvic.ca |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is characterized by several key absorption bands. A crucial feature is the carbonyl (C=O) stretching vibration of the aldehyde group. Due to strong intramolecular hydrogen bonding with the adjacent hydroxyl group, this band is shifted to a lower wavenumber, typically appearing around 1666 cm⁻¹. spcmc.ac.in In contrast, aromatic aldehydes without this hydrogen bond show this absorption in the 1710-1685 cm⁻¹ region. spcmc.ac.in
The O-H stretching vibration is observed as a broad band, which is also influenced by the hydrogen bonding. The aldehydic C-H stretch gives rise to a characteristic pair of bands around 2820 and 2720 cm⁻¹, a feature often attributed to Fermi resonance. spcmc.ac.in Other significant bands include the C-O stretching vibration around 1282 cm⁻¹ and various C-C stretching vibrations within the aromatic ring. ias.ac.in Theoretical simulations have been employed to model the infrared spectrum, providing deeper insight into the vibrational modes, particularly the coupling between the O-H stretching and low-frequency vibrations of the chelate ring formed by the hydrogen bond. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| O-H Stretch | Broad band | Affected by strong intramolecular H-bonding | ias.ac.in |
| Aldehydic C-H Stretch | ~2820 and ~2720 | Characteristic pair of bands (Fermi resonance) | spcmc.ac.in |
| C=O Stretch (Aldehyde) | ~1666 | Shifted to lower frequency due to H-bonding | spcmc.ac.in |
| Aromatic C=C Stretch | ~1540 | Aromatic ring vibration | ias.ac.in |
| C-O Stretch | ~1282 | Phenolic C-O vibration | ias.ac.in |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound typically shows a prominent absorption band at approximately 325 nm. rsc.org This absorption corresponds to electronic transitions within the conjugated system of the molecule. In alkaline solutions, the this compound ion can exhibit absorption at higher wavelengths, around 420 nm. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. cdnsciencepub.com
| Conditions | λmax (nm) | Reference |
|---|---|---|
| Ethanol (B145695)/water mixture | ~325 | rsc.org |
| Alkaline pH | ~420 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, this compound is bombarded with electrons, causing it to ionize and fragment.
The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 122, which corresponds to its exact molecular mass (C₇H₆O₂). chemicalbook.com The fragmentation pattern provides structural information. Common fragments include peaks at m/z 121, resulting from the loss of a hydrogen atom, and m/z 93, from the loss of the aldehyde group (-CHO).
| m/z | Assignment | Reference |
|---|---|---|
| 122 | Molecular Ion [M]⁺ | chemicalbook.com |
| 121 | [M-H]⁺ | |
| 93 | [M-CHO]⁺ |
X-ray Diffraction (XRD)
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While obtaining a suitable single crystal of this compound itself can be challenging, the crystal structures of its derivatives and complexes have been extensively studied.
For example, the crystal structure of this compound azine was determined to be monoclinic with the space group P2₁/c. rsc.org The molecule was found to be nearly planar. rsc.org Studies on this compound hydrazone derivatives have provided detailed structural information, confirming tautomeric forms and intramolecular hydrogen bonding patterns. nih.govacs.org The crystallographic data for this compound N(4)-morpholinothiosemicarbazone, a derivative, reveals an orthorhombic crystal system with space group Pna2₁. nih.gov Such studies are crucial for understanding the supramolecular chemistry and solid-state properties of this compound-based compounds.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | nih.gov |
| Unit Cell Parameters | a = 11.7579 (4) Å | nih.gov |
| b = 15.0584 (5) Å | nih.gov | |
| c = 7.1103 (3) Å | nih.gov | |
| Volume (V) | 1258.92 (8) ų | nih.gov |
| Z (Molecules per unit cell) | 4 | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. For a molecule like this compound, XPS would be particularly useful for studying its interaction with surfaces, its presence in thin films, or its incorporation into larger polymeric structures.
An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The primary signals of interest would be from the Carbon 1s (C 1s) and Oxygen 1s (O 1s) core levels. The C 1s spectrum would be expected to show multiple components corresponding to the different chemical environments of the carbon atoms: the aromatic C-C/C-H bonds, the phenolic C-O bond, and the aldehydic C=O bond. Similarly, the O 1s spectrum would distinguish between the hydroxyl (-OH) and carbonyl (=O) oxygen atoms. The binding energies of these peaks provide direct information about the chemical bonding and oxidation states of the elements on the surface.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to analyze the surface topography, morphology, and composition of solid materials. carleton.edurms-foundation.ch In the context of this compound, SEM is primarily employed to characterize the morphology of its derivatives and metal complexes. The technique uses a focused beam of high-energy electrons to scan the sample's surface, generating signals that provide information about its external features. carleton.edurms-foundation.ch
Studies on binuclear metal complexes derived from Schiff bases of this compound have utilized SEM to investigate their structure. For instance, the analysis of Co(II), Cu(II), Cd(II), and Pt(II) complexes with a ligand derived from this compound and tolidine revealed that the complexes had a nanometric structure. chemmethod.com SEM micrographs of these complexes showed molecules arranged in a plate-shaped structure, with particle sizes on the order of a few microns in diameter, and some agglomerates approaching a size of less than 100 nm. chemmethod.com
Similarly, SEM has been used to characterize polymer beads onto which this compound-based ligands and subsequent metal ions are anchored. Micrographs can distinguish the surface of the initial polymer beads from the beads after the ligand and metal have been incorporated, providing visual confirmation of the surface modification. researchgate.net The analysis is often non-destructive and can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to qualitatively or semi-quantitatively determine the chemical composition of the sample surface. carleton.edu
Quantum Chemical and Theoretical Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, molecular geometry, and properties of molecules like this compound and its derivatives. nih.govnih.gov These calculations are foundational for understanding the molecule's behavior on a quantum level. Various functionals and basis sets are employed in these studies, with B3LYP and M06 functionals combined with basis sets like 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost. nih.govnih.govmdpi.comiucr.org DFT calculations provide a theoretical framework that complements and helps interpret experimental findings from techniques like FT-IR and UV-Vis spectroscopy. nih.govacs.org
DFT calculations are instrumental in determining the optimized molecular geometry of this compound. By finding the lowest energy conformation, theoretical bond lengths and angles can be calculated and compared with experimental data. For this compound, DFT studies confirm a planar equilibrium structure. researchgate.net Calculations performed at the B3LYP/6–311G(d,p) level show good agreement with experimentally determined structures. iucr.org The geometry is characterized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen atom, forming a stable S(6) ring motif. iucr.org
Electronic properties are also extensively studied using DFT. These calculations provide insights into how electron density is distributed across the molecule, which is crucial for understanding its reactivity and intermolecular interactions. mdpi.com For instance, in this compound derivatives, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties, an effect that can be precisely modeled with DFT. nih.gov
Table 1: Selected Optimized Bond Lengths and Angles for this compound Data obtained from gas-phase electron diffraction analysis and molecular orbital calculations.
| Parameter | Value (Å or °) |
| (C-C)mean (benzene) | 1.404 ± 0.003 Å researchgate.net |
| C1-C2 | 1.418 ± 0.014 Å researchgate.net |
| C-O (hydroxyl) | 1.362 ± 0.010 Å researchgate.net |
| C=O (aldehyde) | 1.225 ± 0.004 Å researchgate.net |
| C2-C1-O | 120.9 ± 1.1° researchgate.net |
| C2-C13=O | 123.8 ± 1.2° researchgate.net |
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic and optical properties, chemical reactivity, and stability of molecules. nih.govacs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter. A large energy gap indicates high kinetic stability and low chemical reactivity, whereas a small energy gap suggests higher reactivity and a greater probability of intramolecular charge transfer (ICT). nih.govacs.orgmwjscience.com In studies of this compound thiosemicarbazone derivatives, DFT calculations have shown that the HOMO-LUMO gaps typically fall within the range of 4.1 to 4.5 eV. nih.govnih.gov For example, one study reported gaps ranging from 4.133 eV to 4.186 eV for a series of such compounds. acs.org Another investigation found gaps between 4.241 eV and 4.505 eV for different derivatives. nih.govresearchgate.net The magnitude of this gap is often correlated with the molecule's potential for applications in fields like nonlinear optics (NLO). nih.gov
Table 2: Representative FMO Energies and Gaps for this compound-Based Thiosemicarbazones (in eV) Calculated using DFT methods (M06/6-311G(d,p) or M06/6-31G(d,p)).
| Compound Series | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Reference |
| This compound TSC (1-6) | - | - | 4.133 - 4.186 | nih.govacs.org |
| This compound TSC (BHCT1-HBCT6) | - | - | 4.241 - 4.505 | nih.govresearchgate.net |
| This compound TSC (1-7) | - | - | ~4.2 | acs.org |
Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). materialsciencejournal.org It provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.govmaterialsciencejournal.org The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. acs.org
In this compound derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions that are crucial for their stability. acs.orgacs.org These interactions typically involve the delocalization of electron density from lone pairs of heteroatoms (like oxygen and nitrogen) into the anti-bonding orbitals (π* or σ) of nearby bonds. materialsciencejournal.org For example, in salicylanilide (B1680751) derivatives, a strong interaction involves the transfer of electron density from the lone pair of a nitrogen atom to the π anti-bonding orbital of a carbonyl group (n(N) → π*(C=O)), resulting in significant stabilization energy. materialsciencejournal.org These charge transfer characteristics are fundamental to properties like nonlinear optical activity. acs.org
Table 3: Examples of Significant NBO Interactions in this compound Derivatives
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |
| n1(N13) | π* (C11–O12) | 39.49 | materialsciencejournal.org |
Global Reactivity Parameters (GRPs) are a set of descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) that help quantify the chemical reactivity and stability of a molecule. nih.govacs.org These parameters are calculated using the following relationships, based on Koopmans' theorem:
Ionization Potential (I): I ≈ -EHOMO mdpi.com
Electron Affinity (A): A ≈ -ELUMO mdpi.com
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2 acs.org
Global Hardness (η): η = (ELUMO - EHOMO) / 2 acs.org
Global Softness (σ): σ = 1 / η nih.govchemrxiv.org
Global Electrophilicity (ω): ω = μ² / (2η) acs.org
The ionization potential (I) and electron affinity (A) measure the energy required to remove an electron and the energy released when gaining an electron, respectively. acs.org Chemical potential (μ) describes the tendency of electrons to escape from a system. Hardness (η) and softness (σ) are measures of the molecule's resistance to change in its electron distribution; a hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. nih.govmwjscience.com The electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons. researchgate.net Studies on this compound derivatives use these parameters to compare the relative stability and reactivity of different compounds within a series. nih.govacs.org
Table 4: Calculated Global Reactivity Parameters for a Representative this compound Thiosemicarbazone
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability nih.govacs.org |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-gaining capacity mdpi.comacs.org |
| Electronegativity (X) | X = (I + A) / 2 | Electron-attracting power |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency acs.org |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer nih.govacs.org |
| Global Softness (σ) | σ = 1 / η | Propensity for charge transfer nih.govchemrxiv.org |
| Electrophilicity (ω) | ω = μ² / (2η) | Energy stabilization by electron acceptance acs.org |
Density Functional Theory (DFT) Calculations
Nonlinear Optical (NLO) Properties
This compound and its derivatives, particularly thiosemicarbazones, have been the subject of computational studies to evaluate their nonlinear optical (NLO) properties. These materials are of interest for applications in telecommunications and photonics due to their potential for intramolecular charge transfer (ICT) and electron delocalization. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the NLO response of these molecules.
A key parameter in assessing NLO activity is the first hyperpolarizability (β or βtot). For a series of novel this compound-based thiosemicarbazones (TSCs), DFT calculations at the M06/6-31G(d,p) level have shown significant NLO potential. acs.org The calculated first hyperpolarizability (βtot) values for some derivatives are notably larger than that of standard NLO materials like para-nitroaniline (pNA). figshare.comresearchgate.net For instance, the NLO response (βtot) of one series of this compound-based TSCs was found to be 5.43 to 13.33 times greater than that of pNA. figshare.comresearchgate.net Another study on similar compounds found βtot values to be between 9.145 and 13.33 times larger than pNA, with one specific derivative (CHCT3) exhibiting a particularly high value of 557.085 atomic units (a.u.). acs.orgresearchgate.net
The probability of a molecule being NLO-active can be inferred from its HOMO-LUMO energy gap. Smaller energy gaps generally correlate with higher polarizability and a greater NLO response. For a series of this compound thiosemicarbazones, the HOMO-LUMO gaps were calculated to be in the range of 4.133–4.186 eV, and the first hyperpolarizability (β) values ranged from 192.778 to 501.709 a.u., suggesting their potential for NLO applications. nih.gov Another investigation on a different set of this compound-based TSCs reported energy gaps ranging from 4.241 to 4.505 eV. researchgate.net These computational findings highlight the promise of this compound derivatives as effective NLO materials. nih.govfigshare.comdntb.gov.ua
Table 1: Calculated NLO Properties of this compound Derivatives
| Compound Series | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) (a.u.) | Reference NLO Material | Relative NLO Response | Computational Method |
| This compound TSCs (Set 1) | 4.133 - 4.186 | 192.778 - 501.709 | Urea | Larger than urea | M06/6-311G(d,p) |
| This compound TSCs (Set 2) | 4.241 - 4.505 | - | para-nitroaniline | 9.145 - 13.33 times larger | M06/6-31G(d,p) |
| This compound TSC (CHCT3) | 4.386 | 557.085 | para-nitroaniline | 13.33 times larger | M06/6-31G(d,p) |
Data sourced from multiple computational studies. nih.govacs.orgresearchgate.net
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for the structural elucidation of molecules. Computational methods, primarily DFT, are extensively used to calculate the vibrational frequencies of this compound and its derivatives, providing a basis for the assignment of experimental spectra.
Studies have employed various levels of theory, such as B3LYP, B3P86, BLYP, MP2, and HF with basis sets like 6-31G(d,p) and 6-311++G(d,p), to compute the vibrational spectra of this compound. acs.org The B3LYP functional, in particular, has been shown to provide results that are in excellent agreement with experimental IR spectra for this compound and its deuterated analogue. acs.org The overtone spectra of C-H stretch vibrations in this compound have also been studied, allowing for the determination of vibrational frequencies and anharmonicity constants for the aryl and alkyl C-H stretches. ias.ac.in
In the analysis of this compound thiosemicarbazone derivatives, DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) have been used to calculate molecular geometries and vibrational frequencies. mcbu.edu.tr These theoretical frequencies are often scaled using specific factors to improve their correlation with experimental data. nih.gov For example, scaling factors of 0.958 (for frequencies from 4000 to 1700 cm⁻¹) and 0.983 (for frequencies below 1700 cm⁻¹) have been applied. nih.gov Such calculations aid in the detailed interpretation of the vibrational spectra, which is carried out with the help of normal coordinate analysis (NCA). mcbu.edu.tr
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Thiosemicarbazone Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Scaled Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3148 - 3450 | 3030 - 3318 |
| N-H Bending | 1511 - 1543 | 1488 - 1520 |
| C=S Stretch | 1217 - 1229 | 1210 - 1226 |
Frequencies are for a series of six derivatives. Calculated using DFT M06/6-311G(d,p). nih.gov
Solvent Effects Modeling (e.g., SMD Solvation Model)
Understanding the influence of solvents on the properties and reactivity of molecules is crucial. Computational solvent models provide a way to simulate these effects. The Solvation Model based on Density (SMD) is a popular continuum solvation model that is often used to calculate the free energy of solvation. gaussian.com This model is recommended for computing the ΔG of solvation by taking the difference between the energy of the system in the solvent and in the gas phase. gaussian.com
The SMD model has been applied to study this compound derivatives. For instance, in an investigation of the antioxidant properties of this compound-derived secondary amines, the ethanol solvation environment was modeled using the SMD model to account for solvent effects on molecular properties. mdpi.com Similarly, in computational studies of reaction mechanisms, the SMD implicit solvent model has been used to obtain the solvation free energy of reactants, intermediates, and transition states. researchgate.net This approach, often combined with high-level quantum mechanical calculations for the gas-phase interactions, allows for a more accurate prediction of energetics and reaction pathways in solution. researchgate.netchemrxiv.org The model is versatile and can be used with various computational chemistry programs to simulate a wide range of solvents. gaussian.comq-chem.com
Correlation of Theoretical and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound and its derivatives, numerous studies have demonstrated a strong correlation between data obtained from DFT calculations and experimental measurements.
Geometric parameters, such as bond lengths and angles, calculated using DFT methods often show excellent agreement with data from X-ray crystallography. ni.ac.rs For example, in a study of this compound and vanillic Schiff bases, the optimized structures were found to reproduce experimental bond lengths, angles, and dihedral angles very well. ni.ac.rs
Similarly, calculated vibrational frequencies, after appropriate scaling, correlate well with experimental FT-IR and FT-Raman spectra. acs.orgmcbu.edu.tr This allows for reliable and consistent assignments of vibrational bands. acs.org For instance, a comparison of the molecular constants and dissociation energies for C-H vibrations in benzaldehyde (B42025) and this compound showed that while the aryl group properties remain nearly unaffected by the OH substitution, the vibrational frequency for the alkyl group in this compound is slightly larger. ias.ac.in
Electronic properties, such as UV-visible absorption spectra, can also be predicted with reasonable accuracy. Time-dependent DFT (TD-DFT) calculations are used to compute electronic transitions, and the results are often in good agreement with experimental spectra, aiding in the understanding of charge transfer processes within the molecules. nih.govresearchgate.netacs.org
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly DFT, serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. frontiersin.org By mapping potential energy surfaces and identifying the structures of intermediates and transition states, researchers can gain insights that are often difficult to obtain through experimental means alone.
One example is the AuCN-catalyzed annulation reaction of this compound and phenylacetylene (B144264). nih.govfrontiersin.org DFT calculations revealed that a cyanide ion-promoted umpolung hydroacylation/intramolecular oxa-Michael addition mechanism is more favorable than a previously proposed Au(I)/Au(III) redox mechanism. nih.gov The calculations showed that the hydroacylation of phenylacetylene is the rate-determining step, with a calculated free energy barrier consistent with experimental conditions. nih.gov
Another study investigated the iridium-catalyzed hydroacylation of oxabenzonorbornadienes with this compound. beilstein-journals.org DFT calculations at the M06/Def2TZVP level of theory were used to examine the catalytic cycle, which consists of oxidative addition, olefin insertion, and reductive elimination. The computational results indicated that the origin of the observed regioselectivity lies in the C-C bond-forming reductive elimination step, which was predicted to be irreversible. beilstein-journals.org
Furthermore, computational studies have explored the noncanonical aromatization in the biosynthesis of fungal alkyl this compound derivatives, identifying the roles of specific enzymes and elucidating the stepwise dehydration process leading to the this compound core. acs.org
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a key process in medicinal chemistry for designing and optimizing compounds with desired biological activities. For this compound derivatives, SAR studies have been conducted to understand how structural modifications influence their therapeutic properties.
In the context of antifungal activity, SAR analysis of pyridoxal (B1214274) and this compound derivatives revealed that a fused dihydrobenzoxepine-pyridine scaffold is a critical structural feature for enhanced efficacy against pathogenic yeasts like Cryptococcus neoformans and Candida auris. mdpi.com The absence of the pyridine (B92270) moiety in this compound-derived analogues led to a significant reduction in antifungal activity, highlighting its importance. mdpi.com
For anticancer applications, SAR analyses of this compound hydrazones have guided the design of novel derivatives with improved cytotoxic activity against leukemia and breast cancer cell lines. nih.gov These studies have shown that substitutions on both the this compound and hydrazide moieties can significantly alter pharmacological properties. For example, the presence of a methoxy (B1213986) group at the 5th position of the this compound ring was found to confer remarkable activity against the MCF-7 breast cancer cell line. nih.gov In the development of laccase inhibitors, SAR analysis indicated that a slim this compound framework was crucial for stabilizing molecules at the enzyme's substrate-binding site, while bulky substituents at position 3 favored strong interactions. nih.gov
In Silico ADMET Profiling
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile.
Several studies have performed in silico ADMET profiling for this compound derivatives. For a series of Schiff bases derived from this compound, ADMET predictions were used to evaluate their drug-like features. researchgate.netuobaghdad.edu.iq The analysis, often performed using web-based platforms like SwissADME, showed that the synthesized compounds generally adhered to Lipinski's rule of five, indicating good potential for oral bioavailability. researchgate.netuobaghdad.edu.iq This rule states that orally active drugs should generally have a molecular weight under 500 g/mol , no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. uobaghdad.edu.iq
For a series of pyridoxal and this compound derivatives with antifungal activity, in silico ADMET profiling revealed favorable pharmacokinetic properties, including predicted blood-brain barrier penetration and drug-likeness parameters consistent with Lipinski's rule. mdpi.comnih.gov This suggests their potential for treating fungal infections that affect the central nervous system. mdpi.com Such computational screening helps to prioritize which compounds should be advanced for further, more resource-intensive experimental testing. dergipark.org.tr
Table 3: In Silico ADMET Properties for Synthesized this compound Schiff Bases
| Compound | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | Lipinski's Rule Violations | Predicted GI Absorption |
| Compound 1 | < 500 | < 10 | < 5 | 0 | High |
| Compound 2 | < 500 | < 10 | < 5 | 0 | High |
| Compound 3 | < 500 | < 10 | < 5 | 0 | High |
| Compound 4 | < 500 | < 10 | < 5 | 0 | High |
Data generalized from studies on various this compound Schiff base derivatives. researchgate.netuobaghdad.edu.iq
Molecular Docking Studies
Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This in silico method is crucial in drug discovery and molecular biology for understanding interaction mechanisms at an atomic level. For this compound and its derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors for a wide range of biological targets by modeling their binding modes, calculating binding energies, and identifying key intermolecular interactions with amino acid residues in the active sites of proteins.
Research has shown that this compound and its derivatives can form stable complexes with various enzymes and proteins. The aldehyde and hydroxyl groups of the this compound moiety are frequently involved in forming crucial hydrogen bonds and other non-covalent interactions, anchoring the ligand within the protein's binding pocket.
Detailed Research Findings
Molecular docking simulations have been applied to a diverse array of this compound derivatives, including Schiff bases, sulfonate esters, and organometallic complexes, to evaluate their inhibitory potential against various enzymes and proteins implicated in different diseases.
Enzyme Inhibition Studies: Schiff bases derived from this compound have been a major focus of docking studies. For instance, a series of Schiff bases were investigated as potential inhibitors of cyclooxygenase (COX) enzymes. uobaghdad.edu.iq Molecular docking using PyRx 0.8 revealed that these compounds exhibited selectivity towards COX-2 over COX-1. uobaghdad.edu.iq Compound 1 from this series was identified as the most potent inhibitor, with a strong binding affinity for the COX-2 active site. uobaghdad.edu.iq
In another study, sulfonate derivatives of this compound were synthesized and docked with tyrosinase and pancreatic lipase (B570770) using AutoDock Vina software. peeref.comnih.gov The results indicated that specific derivatives were effective inhibitors. Compound 3f was the most potent inhibitor for tyrosinase, while compound 3c showed the best inhibitory activity against pancreatic lipase. nih.govresearchgate.net Similarly, a novel Schiff base synthesized from 5-bromo this compound and β-alanine was evaluated as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme relevant to breast cancer. nih.gov
Computational studies on Schiff bases derived from this compound and a sulfonamide group were conducted to assess their potential as anti-tubercular agents targeting dihydropteroate (B1496061) synthase (DHPS). nih.gov The docking analysis showed strong binding affinities, with several derivatives fitting snugly into the enzyme's active site, primarily through hydrogen bonds and hydrophobic interactions. researchgate.net
Table 1: Molecular Docking Results of this compound Derivatives against Enzyme Targets
| This compound Derivative | Target Enzyme | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Schiff Base (Compound 1) | COX-2 | PyRx 0.8 | Not Specified | Oriented towards the active site | uobaghdad.edu.iq |
| Sulfonate Derivative (S1) | Dihydropteroate Synthase (DHPS) | AutoDock | -7.3 | Not Specified | researchgate.net |
| Sulfonate Derivative (S3) | Dihydropteroate Synthase (DHPS) | AutoDock | -7.1 | Not Specified | researchgate.net |
| Sulfonate Derivative (S4) | Dihydropteroate Synthase (DHPS) | AutoDock | -7.3 | Arg235, Lys195, Asp17, Phe164, Val89, Met112 | researchgate.net |
| Naphthalene-based Dye (2) | SARS-CoV-2 PLpro | Not Specified | -10.40 | Not Specified | nih.gov |
| Naphthalene-based Dye (2) | SARS-CoV-2 nsp14 | Not Specified | -10.10 | Not Specified | nih.gov |
Anticancer and Antimicrobial Studies: The application of molecular docking extends to the evaluation of this compound derivatives as anticancer and antimicrobial agents. Uranyl complexes containing this compound-derived Schiff bases were docked against cancer-related proteins (PDB IDs: 3W2S and 2OPZ), revealing that the metal complexes had higher binding energies than the Schiff base ligands alone. bohrium.com
Furthermore, this compound-2-picolinylhydrazone Schiff base complexes of ruthenium, rhodium, and iridium were studied for their interactions with key enzymes in cancer propagation, such as ribonucleotide reductase and topoisomerase II. mcmaster.ca The docking studies confirmed strong interactions between these compounds and the target proteins. mcmaster.ca
In the context of antimicrobial research, Schiff bases synthesized from this compound were screened against bacterial strains. tandfonline.com Docking studies supported the experimental findings, showing good binding affinity and reactivity, which correlated with their observed antibacterial efficacy. tandfonline.comresearchgate.net
Protein-Protein Interaction Modulation: An innovative application involves using the this compound moiety as a "warhead" to form reversible covalent bonds with lysine (B10760008) residues in proteins. researchgate.netnih.gov This strategy has been used to enhance the binding affinity of ligands. For example, a this compound tag was installed at the C-terminus of an integrin-binding cyclopeptide. unimi.it Covalent docking simulations using the Schrödinger Suite showed that the this compound could form a stable imine bond with a lysine residue near the binding site of the αVβ3 integrin, significantly enhancing the ligand's affinity and biological activity. unimi.itresearchgate.net
Table 2: IC50 Values of this compound Derivatives from Biological and Docking Studies
| Derivative Type | Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Sulfonate Derivative | 3f | Tyrosinase | 74.1 | peeref.comnih.gov |
| Sulfonate Derivative | 3c | Pancreatic Lipase | 86.6 | peeref.comnih.gov |
| Schiff Base | 1 | COX-2 | 0.19 | uobaghdad.edu.iq |
| Thiazole Derivative | Not Specified | Protein Kinase CK2 | 0.4 | researchgate.net |
These studies collectively demonstrate that molecular docking is an invaluable tool for exploring the therapeutic potential of this compound and its derivatives. By providing detailed insights into their binding mechanisms, this computational approach accelerates the rational design of new, more potent, and selective inhibitors for a variety of biological targets.
Applications of Salicylaldehyde and Its Derivatives in Advanced Materials and Environmental Remediation
Materials Science Applications
The inherent reactivity and structural features of salicylaldehyde (B1680747) make it a valuable precursor in the synthesis of a variety of functional materials.
Organic Electronics
This compound derivatives, particularly Schiff bases, are emerging as promising materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). myskinrecipes.comresearchgate.netprinttechhealthcare.com Schiff bases derived from this compound can form stable coordination complexes with metals, some of which exhibit electroluminescent properties suitable for use as emitting layers or dopants in OLEDs. printtechhealthcare.comossila.com The structural similarity of this compound Schiff base ligands to compounds like 8-hydroxyquinoline, which is known for its use in OLEDs, underscores their potential in this field. researchgate.net
In the realm of OFETs, which are crucial components of flexible electronics and sensors, this compound-based materials are being explored. con-science.senih.gov For instance, salophen derivatives, synthesized from the condensation of this compound derivatives with o-phenylenediamine (B120857), have been incorporated into composite films with polymers like PEDOT:PSS. mdpi.com These films exhibit favorable optical and electrical properties, suggesting their potential for use in molecular electronics. mdpi.com The performance of these materials in OFETs is often evaluated by their charge carrier mobility, which is a measure of how quickly charges can move through the material.
Table 1: Performance of Selected Organic Semiconductors in OFETs
| Organic Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
|---|---|---|---|
| S-DNTT-10 | 11 | >10⁵ | Dip-coating |
| P3HT (highly regioregular) | >0.1 | >10⁵ | Solution process |
This table presents data for representative high-performance organic semiconductors to provide context for the field, as specific mobility data for this compound-based OFETs is an active area of research. tcichemicals.commdpi.com
Fluorescent Dyes and Chemosensors
The inherent fluorescence of many this compound derivatives, particularly Schiff bases, makes them excellent candidates for fluorescent dyes and chemosensors. mdpi.comacs.org These compounds can be designed to exhibit high selectivity and sensitivity towards specific metal ions, anions, and even pH changes. mdpi.comnih.gov The sensing mechanism often involves processes like photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). mdpi.comtandfonline.comnih.gov
Upon binding with a target analyte, the fluorescence properties of the this compound-based probe can be significantly altered, leading to a "turn-on" or "turn-off" response. nih.govtandfonline.com For example, a Schiff base probe derived from 4-(diethylamino)-2-hydroxybenzaldehyde and ethylenediamine (B42938) shows strong yellow fluorescence that is selectively quenched in the presence of Cu²⁺ ions. ccspublishing.org.cn Another set of probes based on 5-methyl this compound demonstrated high selectivity for Al³⁺ ions, with one probe exhibiting a detection limit of 2.81 × 10⁻⁷ M. mdpi.com The ability to tune the fluorescent response by modifying the structure of the this compound derivative allows for the development of sensors for a wide range of analytes. mdpi.comresearchgate.net
Table 2: this compound-Based Fluorescent Chemosensors and Their Performance
| Probe | Target Analyte | Detection Limit | Fluorescence Response |
|---|---|---|---|
| L (from 4-(diethylamino)-2-hydroxybenzaldehyde and ethylenediamine) | Cu²⁺ | Not specified | Quenching |
| Probe 3b (from 5-methyl this compound and 2-aminobenzothiazole) | Al³⁺ | 2.81 × 10⁻⁷ M | Turn-on |
| L1 (from 4-(tert-butyl)-2-((2-hydroxybenzylidene)amino)phenol) | Fe³⁺ | 0.163 µM | Quenching |
| L2 (from 4-(tert-butyl)-2-((2-hydroxy-5-methylbenzylidene)amino)phenol) | Fe³⁺ | 3.99 µM | Quenching |
| SNN (Schiff base chemosensor) | Al³⁺ / Zn²⁺ | Not specified | Enhancement / Blue shift |
| P4 (N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide) | Cd²⁺ / Ni²⁺ | 3.14 µM / 0.92 µM | UV-Vis absorption change |
This table summarizes the performance of various this compound-based fluorescent chemosensors for different metal ions. mdpi.comnih.govccspublishing.org.cnrsc.orgresearchgate.net
Nonlinear Optical (NLO) Materials
This compound derivatives have shown significant promise as nonlinear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics, such as optical switching and frequency conversion. The NLO properties of these materials arise from their molecular structure, which often features a donor-π-acceptor framework that facilitates intramolecular charge transfer.
Theoretical and experimental studies on novel this compound thiosemicarbazones have revealed their potential for NLO applications. nih.govacs.org Density Functional Theory (DFT) calculations have been employed to predict the NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govdntb.gov.ua For a series of this compound thiosemicarbazones, the calculated β values were found to be significantly larger than that of urea, a standard NLO material. nih.govacs.org One particular compound, CHCT3, exhibited a first hyperpolarizability value (βtot) that was 13.33 times larger than that of para-nitroaniline, another benchmark NLO material. acs.org Furthermore, a rhodamine B this compound hydrazone metal complex has been developed as a photo-controllable third-order NLO switch, demonstrating the potential for creating advanced, responsive optical materials. rsc.org
Table 3: Calculated NLO Properties of this compound Thiosemicarbazone Derivatives
| Compound | HOMO-LUMO Energy Gap (eV) | First Hyperpolarizability (βtot) (a.u.) |
|---|---|---|
| 1 | 4.168 | 192.778 |
| 2 | 4.155 | 321.439 |
| 3 | 4.186 | 288.583 |
| 4 | 4.148 | 328.799 |
| 5 | 4.153 | 501.709 |
| 6 | 4.133 | 473.535 |
| CHCT3 | 4.386 | 557.085 |
This table presents theoretically calculated NLO properties for a series of this compound thiosemicarbazones, highlighting their potential as NLO materials. nih.govacs.orgacs.org
Nanoparticle Synthesis and Passivation
This compound and its derivatives play a crucial role in the synthesis and stabilization of nanoparticles, particularly those of coinage metals (gold, silver, and copper). rsc.orgrsc.org These nanoparticles have a wide array of applications, including in catalysis, sensing, and as antimicrobial agents. rsc.orgdntb.gov.ua
This compound can act as both a reducing agent and a capping agent in the synthesis of coinage metal nanoparticles. rsc.orgrsc.org For instance, in an alkaline solution, this compound can reduce silver ions (Ag⁺) to metallic silver (Ag⁰) to form silver nanoparticles. researchgate.net Similarly, it has been used in the synthesis of gold and copper nanoparticles. rsc.orgrsc.org The synthesis methods are often simple, cost-effective, and can be performed under mild conditions. rsc.org
As a capping agent, this compound and its derivatives adsorb to the surface of the newly formed nanoparticles, preventing their aggregation and controlling their size and shape. rsc.orgnih.gov This passivation is crucial for maintaining the stability and unique properties of the nanoparticles in colloidal solutions. nih.govresearchgate.net The interaction between the capping agent and the nanoparticle surface can be through various mechanisms, including chemisorption and electrostatic interactions. nih.gov The hydroxyl and aldehyde groups of this compound, or the imine and other functional groups in its Schiff base derivatives, can coordinate with the metal atoms on the nanoparticle surface, providing a protective layer. rsc.orgmdpi.com This capping can also influence the catalytic and sensing properties of the nanoparticles. rsc.orgresearchgate.net
Coinage Metal Nanoparticles (Gold, Silver, Copper)
Polymer Derivatives and Composites
This compound's reactive nature, owing to its aldehyde and hydroxyl groups, makes it an ideal candidate for creating advanced polymer derivatives and composites. rsc.org These materials often exhibit enhanced thermal stability, novel functionalities, and are tailored for specific high-performance applications.
Chitosan-Salicylaldehyde Polymers
Chitosan (B1678972), a biodegradable polymer derived from chitin, can be readily modified with this compound to form Schiff base polymers. researchgate.netijarsct.co.in This modification enhances the inherent properties of chitosan, leading to materials with significant potential in various fields. ijarsct.co.in The reaction involves the condensation of the primary amino groups of chitosan with the aldehyde group of this compound. ijarsct.co.inmdpi.com
The resulting Chitosan-Salicylaldehyde (Chs-Sal) polymers have been synthesized and characterized using various analytical techniques. researchgate.net Further modifications, such as inclusion with β-cyclodextrin (β-CD) to form pseudopolyrotaxanes or doping with zinc oxide nanoparticles (ZnO NPs), have been shown to dramatically enhance the thermal stability and optical features of the base polymer. researchgate.netresearchgate.netnih.gov For instance, a composite material, Chs-Sal/β-CD/ZnO NPs, was prepared by inserting the Chs-Sal/ZnO NPs composite into the β-cyclodextrin ring. researchgate.netnih.gov This complex polymer demonstrated improved properties, highlighting its potential for advanced applications like gas sensing. researchgate.netresearchgate.netnih.gov Specifically, it showed good selectivity and response-recovery time for ammonia (B1221849) (NH3) sensing at room temperature, with a detection capability at concentrations as low as 10 ppm. researchgate.netnih.gov
Reduced chitosan derivatives have also been synthesized by modifying chitosan with this compound followed by the reduction of the resulting imine bond. mdpi.com This process ensures the stability of the polymer in aqueous environments and enhances its chelation capabilities. mdpi.com
Graphene Oxide Modification
Graphene oxide (GO), with its oxygen-containing functional groups (hydroxyl, epoxy, and carboxyl), is an excellent platform for chemical functionalization. researchgate.net Modifying GO with this compound derivatives can produce advanced composites with tailored properties for applications such as corrosion protection. researchgate.net
One approach involves anchoring ZIF-8 nanoparticles containing this compound onto GO nanosheets to create a two-dimensional nanocomposite ([email protected]/GO or SZG). researchgate.net This material is designed for the corrosion protection of aluminum alloys. The SZG nanocomposite demonstrated an enhanced ability to protect a polyvinyl butyral (PVB) coating through both passive and active mechanisms. researchgate.net A key feature of this system is the stimuli-responsive release of the this compound inhibitor under acidic conditions or in the presence of Al³⁺ cations. researchgate.net The inherent properties of graphene oxide, such as chemical inertness and high mechanical strength, combined with the functionalization, contribute to its effectiveness in anti-corrosion coatings. researchgate.net
Environmental Remediation Applications
This compound and its derivatives are increasingly being explored for their potential in environmental remediation, particularly in the purification of water and the removal of pollutants. rsc.org Their ability to form stable complexes with various ions and molecules is central to these applications.
Water Purification and Sensing
The functional groups in this compound make it a versatile precursor for creating sensors capable of detecting a range of environmental contaminants in aqueous solutions. rsc.orgmdpi.com These sensors often operate on colorimetric or fluorescent principles, allowing for the visual or instrumental detection of target analytes. researchgate.netnih.gov
This compound-based derivatives have been developed as effective fluorescent probes and colorimetric sensors. rsc.orgmdpi.com For example, simple sensors derived from this compound have been designed for the selective detection of fluoride (B91410) and cyanide ions in organic-aqueous media. nih.govcdnsciencepub.com These sensors can exhibit "turn-on" fluorescence, where the addition of the target ion initiates a fluorescent signal. researchgate.net One sensor for fluoride detection had a detection limit as low as 7.5 × 10⁻⁷ M, which is significantly lower than the level permitted by the World Health Organization (WHO). researchgate.net The mechanism for this sensing is often attributed to the formation of a hydrogen-bonded complex between the sensor and the anion, leading to an excited-state proton transfer (ESPT) process. researchgate.net
Furthermore, this compound derivatives have been incorporated into sensory polymer films for the detection of metal ions like Al(III) at parts-per-billion (ppb) levels. acs.org A modified carbon paste electrode using N,N'-bis(this compound)-phenylenediamine (salophen) was developed as a selective sensor for mercury(II) ions in water samples over a wide concentration range. nih.gov Other derivatives have been synthesized to act as viscosity sensors in liquids, which can be applied to monitor liquid food quality and safety. rsc.orgresearchgate.net
Heavy Metal Ion Removal (e.g., Cr(VI), Iron, Copper)
The discharge of toxic heavy metals into water sources poses a significant environmental threat. mdpi.com this compound derivatives, particularly Schiff bases, have demonstrated high efficacy in removing these harmful ions from wastewater. mdpi.comresearchgate.netnih.gov
These compounds act as chelating agents, forming stable complexes with metal ions, which can then be separated from the water. rsc.orgmdpi.com Chitosan modified with this compound has been used to create nanoparticles (~80 nm) for the efficient removal of Pb(II), Cd(II), and Cu(II). researchgate.netmdpi.com Similarly, Schiff bases derived from thio-carbohydrazide and this compound have shown excellent adsorption capacity and reusability for Cr(VI) removal. researchgate.netnih.gov
The effectiveness of these materials is influenced by factors such as pH, contact time, and initial ion concentration. researchgate.netrsisinternational.org For instance, a Schiff base modified mesoporous silica (B1680970) (3-MS-SBA-15) was used for the removal of Cu(II) and Cr(VI), with the adsorption process fitting well with kinetic and isotherm models. Dithiocarbamate (B8719985) complexes based on this compound have also been synthesized and used for the removal of iron and copper ions from wastewater, with removal efficiencies reaching up to 48.9% for Fe(II) and 75.96% for Cu(II). ajol.inforesearchgate.net
Table 1: Adsorption Capacities of this compound-Based Adsorbents for Heavy Metal Ions
| Adsorbent | Target Ion(s) | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Pb(II) | 123.67 | researchgate.net |
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Cu(II) | 84.60 | researchgate.net |
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Cd(II) | 63.71 | researchgate.net |
| Chitosan modified with this compound | Pb(II), Cd(II), Cu(II) | 63.71 (Pb), 84.60 (Cd), 123.67 (Cu) | mdpi.com |
| Thio-salicylaldehyde Schiff base nanocomposite | Cr(VI) | Not specified, but high efficiency | researchgate.net |
| 3-methoxy this compound modified SBA-15 (3-MS–SBA-15) | Cu(II), Cr(VI) | Not specified, follows isotherm models | |
| This compound based dithiocarbamate complexes | Fe(II), Cu(II) | Not specified, % removal reported | researchgate.net |
Note: Adsorption capacities can vary based on experimental conditions.
Free Radical Scavenging
Free radicals are highly reactive species that can cause cellular damage, and antioxidants are molecules that can neutralize them. nih.gov this compound derivatives, particularly hydrazones and secondary amines, have been investigated for their antioxidant properties and have shown significant free radical-scavenging activity. nih.govresearchgate.netbohrium.com
The antioxidant activity of these compounds is often evaluated using tests like the DPPH (1,1-di-phenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com A study on p-nitrophenylhydrazone derivatives of this compound found that all synthesized compounds exhibited high free radical-scavenging activity, with one compound showing 92.42% activity at a concentration of 50 µg/mL, which was higher than standard antioxidants like BHA and α-tocopherol. nih.gov The presence of the -NH-N= group in hydrazones contributes to their antioxidant capacity. nih.gov
Similarly, this compound benzoylhydrazone (SBH) derivatives have been tested for their ability to scavenge free radicals and inhibit iron-induced oxidative stress. researchgate.netbas.bg Secondary amines derived from this compound also demonstrated remarkable antioxidant properties. bohrium.commdpi.com In an ABTS assay, one such compound showed an IC₅₀ value of 5.14 ± 0.11 µM, which was significantly lower (indicating higher potency) than the standards BHT and BHA. bohrium.commdpi.com Theoretical calculations suggest that the N-H bond in these derivatives is the most probable site for free radical attack. bohrium.commdpi.com
Table 2: Antioxidant Activity of this compound Derivatives
| Compound Type | Assay | Finding | Reference |
|---|---|---|---|
| p-Nitrophenylhydrazone derivative (3a) | DPPH | 92.42% inhibition at 50 µg/mL | nih.gov |
| Secondary amine derivative (Compound 2) | ABTS | IC₅₀ value of 5.14 ± 0.11 µM | bohrium.commdpi.com |
| Secondary amine derivative (Compound 5) | Phenanthroline | A₀.₅ value of 9.42 ± 1.02 µM | bohrium.commdpi.com |
| This compound benzoylhydrazone (SBH) | ABTS | ~80% AOA at highest tested concentration | bas.bg |
Note: IC₅₀ is the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. A₀.₅ represents the concentration at which absorbance is 0.5.
Adsorbents for Wastewater Treatment
The functionalization of various materials with this compound has proven to be a highly effective strategy for developing advanced adsorbents for wastewater treatment. nih.govbohrium.comresearchgate.net The reactivity of this compound's aldehyde group, often through Schiff base formation with amine groups on a substrate, allows for the creation of surfaces with a high affinity for various pollutants, particularly heavy metal ions and organic dyes. tandfonline.comdoi.org This modification enhances the adsorption capacity and selectivity of base materials such as natural polymers, silica, and magnetic nanoparticles. tandfonline.comdoi.orgoiccpress.com
Research has extensively focused on modifying substrates to improve their performance in capturing contaminants. The introduction of this compound creates chelating sites where the hydroxyl and imine groups can effectively bind to metal ions. researchgate.net This approach has been successfully applied to a wide range of materials, leading to adsorbents with high removal efficiencies and capacities. tandfonline.commdpi.com
This compound-Modified Chitosan
Chitosan, a biodegradable polymer derived from chitin, is a popular substrate for modification due to its abundant amino and hydroxyl functional groups. doi.org Modifying chitosan with this compound to form a Schiff base creates effective chelating sites for heavy metals. researchgate.net
This compound-functionalized chitosan nanoparticles (N-Ch-Sal) have demonstrated significant efficiency in the simultaneous removal of multiple heavy metal ions. researchgate.netacs.org In one study, these nanoparticles, with an approximate size of 80 nm, were used to adsorb lead (Pb(II)), copper (Cu(II)), and cadmium (Cd(II)) ions. researchgate.net The adsorption process was found to be dependent on pH, contact time, and initial metal ion concentration. researchgate.net Under optimal conditions, the maximum adsorption capacities were 123.67 mg/g for Pb(II), 84.60 mg/g for Cu(II), and 63.71 mg/g for Cd(II). researchgate.net The adsorption kinetics followed a pseudo-second-order model, and the data fit well with the Langmuir adsorption isotherm, suggesting monolayer adsorption onto the material's surface. researchgate.net
In another application, this compound chitosan was found to be highly effective in removing various antibiotics from hospital wastewater through coagulation. ekb.eg The removal efficiencies were reported to be 91% for amoxicillin, 84% for azithromycin, 90% for ciprofloxacin, and 90% for metronidazole. ekb.eg Furthermore, magnetic chitosan composites modified with this compound and nanoclay have been developed for the removal of azo dyes, such as Acid Red 88 (AR88). doi.org This composite showed a maximum adsorption capacity of 173.5 mg/g for the dye. doi.org
This compound-Modified Silica
Mesoporous silica materials, such as SBA-15, are excellent candidates for adsorbents due to their high surface area, ordered porous structure, and the presence of surface silanol (B1196071) groups that can be easily functionalized. tandfonline.commdpi.com Functionalizing silica with this compound, often via an intermediary like 3-aminopropyl trimethoxysilane (B1233946) (APTS), creates adsorbents with enhanced removal capabilities for heavy metals. preprints.orgmdpi.com
A study on this compound-APTS modified silica demonstrated superior removal efficiency for chromium (Cr(III)) and cadmium (Cd(II)) ions compared to unmodified silica. preprints.orgmdpi.com The optimal adsorption for both metal ions occurred at a pH of 6.0. mdpi.com The modified silica achieved 100% removal for Cr(III) and 97.78% for Cd(II). mdpi.com The adsorption data fit the Langmuir isotherm model, and the kinetics were well-described by the pseudo-second-order model. preprints.org
Similarly, this compound-based Schiff base ligands functionalized onto mesoporous silica nanoparticles (SBA-15@SB NPs) have shown high selectivity and adsorption capacity for Cr(III) ions. tandfonline.com At a pH of 6.5, these nanoparticles adsorbed over 90% of the Cr(III) from the initial solution, with a maximum adsorption amount of approximately 210 mg/g. tandfonline.com
This compound-Modified Dendrimers and Other Composites
Polyamidoamine (PAMAM) dendrimers, known for their well-defined, branched structure, can be modified with this compound and supported on silica gel to create highly efficient adsorbents for heavy metals like mercury (Hg(II)). nih.gov The adsorption capacity of these materials was found to increase with the generation number of the dendrimer, with the second-generation adsorbent (SiO2-G2.0-SA) showing a maximum adsorption capacity of 1.81 mmol/g for Hg(II) at an optimal pH of 6. nih.gov The adsorption process was spontaneous, endothermic, and followed the pseudo-second-order kinetic and Langmuir isotherm models. nih.gov A similar system, silica-anchored this compound modified PAMAM dendrimers, also showed high efficiency for removing Pb(II) and Cu(II). researchgate.net
Magnetic composites offer the advantage of easy separation from wastewater after the adsorption process. A magnetite@poly(p-phenylenediamine) core-shell composite modified with this compound (Fe3O4@PpPD-SA) was fabricated to remove permanganate (B83412) (Mn(VII)). oiccpress.com This adsorbent exhibited a maximum adsorption capacity as high as 148.34 mg/g at pH 2. The adsorption mechanism involves complexation/chelation and electrostatic interactions. oiccpress.com
The following table summarizes the performance of various this compound-based adsorbents in wastewater treatment.
| Adsorbent | Target Pollutant | Maximum Adsorption Capacity | Optimal pH | Source |
|---|---|---|---|---|
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Pb(II) | 123.67 mg/g | Not Specified | researchgate.net |
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Cu(II) | 84.60 mg/g | Not Specified | researchgate.net |
| This compound functionalized chitosan nanoparticles (N-Ch-Sal) | Cd(II) | 63.71 mg/g | Not Specified | researchgate.net |
| Magnetic chitosan-grafted this compound/nanoclay (MCH-SAL/NCLA) | Acid Red 88 (Azo Dye) | 173.5 mg/g | Not Specified | doi.org |
| This compound-APTS modified silica | Cr(III) | 100% Removal | 6.0 | mdpi.com |
| This compound-APTS modified silica | Cd(II) | 97.78% Removal | 6.0 | mdpi.com |
| This compound-functionalized mesoporous silica (SBA-15@SB NPs) | Cr(III) | ~210 mg/g | 6.5 | tandfonline.com |
| Silica gel supported this compound modified PAMAM dendrimer (SiO2-G2.0-SA) | Hg(II) | 1.81 mmol/g | 6.0 | nih.gov |
| Magnetite@poly(p-phenylenediamine)-Salicylaldehyde (Fe3O4@PpPD-SA) | Mn(VII) | 148.34 mg/g | 2.0 | oiccpress.com |
| Schiff base from thio-carbohydrazide and this compound | Cr(VI) | High removal efficiency | Not Specified | nih.gov |
Future Research Directions and Challenges for Salicylaldehyde Research
Development of Novel Synthetic Pathways for Derivatization
The inherent reactivity of salicylaldehyde (B1680747) makes it an excellent starting material for the synthesis of a diverse array of derivatives. chemicalbook.com Future research is geared towards developing more efficient, selective, and environmentally friendly synthetic methodologies.
One promising avenue is the exploration of multicomponent reactions (MCRs). For instance, a one-pot, three-component reaction involving this compound, an α-ketoester, and various aromatic aldehydes has been shown to produce coumarin-chalcone compounds in excellent yields with the use of a bismuth(III) triflate catalyst. nih.gov Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a key strategy. nih.govresearchgate.net Researchers are investigating various catalysts, such as sodium azide (B81097) and phenyliododiacetate, to improve yields and reaction conditions, even enabling syntheses in water at room temperature. nih.gov
The synthesis of chromane (B1220400) derivatives through the reaction of this compound with enolates or their equivalents is another area of active development. beilstein-journals.org Methodologies involving ketones, nitroalkanes, and α,β-unsaturated compounds are being compared for their generality and yield efficiency. beilstein-journals.org Furthermore, the synthesis of dialdehydes from this compound and various aliphatic and aromatic halides is being optimized by studying the effects of different catalysts, temperatures, and solvents. sciencepublishinggroup.com The development of secondary amine derivatives from this compound has also shown significant potential, yielding compounds with notable biological activities. mdpi.combohrium.comresearchgate.net
Future efforts will likely focus on:
Green Chemistry Approaches: Utilizing water as a solvent, employing reusable catalysts, and minimizing waste are key goals. researchgate.netrsc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), for Knoevenagel condensation reactions represents a move towards more sustainable synthesis. researchgate.net
Catalyst Innovation: The design of novel catalysts, including bifunctional mesoporous metallosilicates and nano-sulphated zirconia, is crucial for enhancing reaction efficiency and selectivity. researchgate.netmdpi.com
Diversity-Oriented Synthesis: Developing pathways that allow for the rapid generation of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov
Exploration of Enhanced Catalytic Performance
This compound and its derivatives, particularly Schiff base complexes, are integral to the field of catalysis. chemicalbook.comontosight.ai Research is ongoing to enhance their catalytic activity, selectivity, and stability in a variety of chemical transformations.
This compound imine transition metal complexes are a significant class of catalysts used in olefin polymerization. enpress-publisher.comresearchgate.net By modifying the substituents on the this compound imine ligand, researchers can tune the catalyst's steric and electronic properties to control polymerization activity and the properties of the resulting polymer. enpress-publisher.comresearchgate.net This includes applications in ethylene (B1197577) trimerization and the production of ultra-high molecular weight polyethylene (B3416737). enpress-publisher.com
In another vein, deprotonated this compound has been identified as an efficient visible-light photocatalyst. acs.org This discovery opens up new possibilities for its use in light-induced chemical reactions, such as C-C cleaving alkylation and aerobic oxidation. acs.org The development of this compound-based cobalt catalysts for C-H functionalization reactions also highlights the expanding role of these compounds in catalysis. mdpi.com
Challenges and future directions in this area include:
Mechanism Elucidation: A deeper understanding of the catalytic mechanisms, as demonstrated by DFT calculations for the AuCN-catalyzed annulation of this compound, is essential for rational catalyst design. frontiersin.org
Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts, such as those based on tantalum-modified mesoporous cellular foam (TaMCF) silicas or copper(II) oxide, is a key objective for industrial applications. researchgate.netmdpi.comuned.es
Asymmetric Catalysis: Designing chiral this compound-based catalysts for enantioselective synthesis remains a significant challenge and a highly desirable goal.
Advancements in Supramolecular Chemistry and Crystal Engineering
The ability of this compound derivatives to form well-defined structures through non-covalent interactions makes them excellent building blocks in supramolecular chemistry and crystal engineering. The hydroxyl and aldehyde groups can participate in hydrogen bonding and coordination with metal ions, leading to the formation of complex architectures. mdpi.com
This compound hydrazones, for example, are used in the synthesis of nonsymmetrical this compound azines, which exhibit interesting properties like intense fluorescence in the solid state and aggregation-induced emission (AIE). acs.org The substituent effects on the benzene (B151609) ring of this compound hydrazones can modulate these properties by influencing hydrogen bonding and π-electron conjugation. acs.org
Future research in this domain will likely focus on:
Functional Materials: Designing this compound-based supramolecular assemblies with specific functions, such as photochromic materials and metal-organic frameworks (MOFs). mdpi.com
Polymorphism Control: Understanding and controlling the different crystalline forms (polymorphs) of this compound derivatives to tailor their physical and chemical properties.
Coordination Polymers: Exploring the self-assembly of this compound derivatives with various metal ions to create novel coordination polymers with unique topologies and properties, such as the two-dimensional coordination polymer formed with Zn2+ ions. acs.org
Integration with Emerging Technologies (e.g., Sensing, Bioimaging)
The unique photophysical properties of many this compound derivatives, particularly their fluorescence, make them highly suitable for applications in sensing and bioimaging. mdpi.comresearchgate.net These compounds are being developed as chemosensors for the detection of various analytes, including metal ions and anions.
This compound-based fluorescent probes have been designed for the selective detection of metal ions such as Al³⁺, Zn²⁺, and Cu²⁺. mdpi.comccspublishing.org.cnrsc.orgrsc.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). acs.orga-z.lu For instance, Schiff base derivatives of this compound can act as "turn-on" fluorescent probes for Al³⁺ and Zn²⁺, with detection limits in the nanomolar range. mdpi.coma-z.lu These probes have been successfully applied in bioimaging to visualize these ions in living cells and organisms. acs.orgrsc.orga-z.lu
Furthermore, this compound derivatives are being developed as sensors for anions like fluoride (B91410) and cyanide. researchgate.netnih.gov The interaction of the sensor with the anion can induce a colorimetric or fluorescent response, allowing for naked-eye detection. researchgate.netnih.gov
Key challenges and future research directions include:
Near-Infrared (NIR) Probes: Designing probes that operate in the NIR region is highly desirable for deep-tissue bioimaging, and theoretical studies are guiding the development of such probes based on this compound acylhydrazone Schiff bases. acs.org
Multiplexing and Dual Sensing: Creating sensors capable of detecting multiple analytes simultaneously or sequentially is a growing area of interest. researchgate.neta-z.ludntb.gov.ua
Real-World Applications: Moving beyond laboratory settings to apply these sensors for environmental monitoring, food safety analysis, and clinical diagnostics. researchgate.neta-z.lu This includes their use in analyzing real water samples and for applications like latent fingerprint detection. a-z.lunih.gov
Addressing Challenges in Complex Sample Analysis for Biological Applications
While this compound-based sensors show great promise for biological applications, analyzing complex biological samples presents significant challenges. The presence of numerous potential interfering substances can affect the selectivity and sensitivity of the sensor.
For example, when detecting metal ions in biological fluids or tissues, other endogenous ions can compete for binding to the sensor. acs.org Similarly, the complex matrix of food and environmental samples can interfere with the detection of target analytes. a-z.lu
Future research must address these challenges by:
Improving Selectivity: Designing sensors with higher selectivity for the target analyte over potential interferents. This can be achieved by fine-tuning the structure of the recognition site. acs.org
Developing Robust Probes: Creating probes that are stable and maintain their sensing performance in complex biological media. The hydrolytic stability of the hydrazone bond in some this compound derivatives is a known issue that needs to be addressed. plos.org
Advanced Analytical Techniques: Combining this compound-based sensors with advanced analytical techniques, such as mass spectrometry and chromatography, to improve the reliability of the analysis in complex matrices.
Deepening Understanding of Structure-Property-Activity Relationships
A fundamental aspect of advancing this compound research is to deepen the understanding of the relationship between the chemical structure of its derivatives and their resulting properties and activities. This knowledge is crucial for the rational design of new compounds with tailored functions.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. mdpi.com QSAR models have been used to predict the biological activity of this compound derivatives, such as their anti-cancer and antimicrobial activities. mdpi.comresearchgate.netresearchgate.net These studies help to identify the key structural features that govern a particular activity. For instance, QSAR analysis of this compound hydrazones has provided insights into their iron-chelating and cytotoxic properties. plos.org In another study, QSAR was used to correlate the quantum chemical parameters of this compound Schiff bases with their non-linear optical properties. asianpubs.org
The antimicrobial properties of substituted salicylaldehydes have been systematically studied, revealing that substituents like halogens, nitro groups, and additional hydroxyl groups can dramatically enhance activity. researchgate.netresearchgate.net However, these structure-activity relationships can be complex and may not be easily extrapolated from one type of microbe to another. researchgate.netresearchgate.net
Future research will focus on:
Computational Modeling: Employing advanced computational methods, such as Density Functional Theory (DFT), to model the electronic properties and reactivity of this compound derivatives and to predict their behavior. mdpi.combohrium.comasianpubs.org
Experimental Validation: Systematically synthesizing and testing series of related compounds to validate the predictions from computational models and to build more accurate structure-property-activity relationship models. acs.orgplos.org
Multi-property Optimization: Developing strategies to simultaneously optimize multiple properties of a this compound derivative, such as its biological activity, selectivity, and pharmacokinetic profile, for applications in drug discovery. nih.gov
Q & A
Q. How is salicylaldehyde synthesized and characterized in laboratory settings?
this compound is commonly synthesized via condensation reactions between substituted phenols and aldehydes. For example, Schiff base derivatives are prepared by reacting substituted salicylaldehydes with amines, followed by characterization using 1H NMR, 13C NMR, IR spectroscopy, and X-ray crystallography to confirm structural integrity and stereochemistry . Purity is assessed via elemental analysis and chromatographic methods (e.g., LC-MS). Detailed protocols for reproducibility should include step-by-step reaction conditions, solvent systems, and purification techniques .
Q. What spectroscopic methods are used to analyze this compound's electronic structure?
Ultraviolet-visible (UV-Vis) spectroscopy and theoretical calculations (e.g., Pople-Pariser-Parr method) are employed to study π-electron transitions and delocalization in this compound derivatives . Density Functional Theory (DFT) and MP2 calculations further elucidate intramolecular interactions, such as hydrogen bonding and substituent effects, by optimizing molecular geometries and calculating bond energies . These methods are complemented by experimental data from NMR and IR spectroscopy to validate electronic interactions .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds (H-bonds) and substituent effects influence this compound's physicochemical properties?
Intramolecular H-bonding in this compound derivatives (e.g., 4- and 5-nitro/hydroxy-substituted analogs) contributes ~80% to total stabilization energy, while electron reorganization accounts for ~20% . Substituents like NO₂ or OH alter charge distribution via resonance and inductive effects, impacting reactivity and spectral properties. Computational studies (B3LYP/6-311+G(d,p) and MP2/aug-cc-pVDZ) reveal that para-substituents exert stronger effects (~35% greater) than meta-substituents due to enhanced charge transfer .
Q. How can researchers resolve contradictions in reported H-bond strengths across this compound derivatives?
Discrepancies arise from differing experimental conditions or theoretical approximations. A robust approach involves homodesmotic reaction analysis to isolate substituent effects from H-bond contributions . Combining DFT/MP2 calculations with experimental validation (e.g., NMR chemical shift analysis or X-ray crystallography) ensures accuracy. For instance, comparing energy decomposition results across conformers (e.g., closed vs. open H-bonded structures) clarifies conflicting reports .
Q. What strategies ensure reproducibility in this compound-based experimental protocols?
Reproducibility requires:
- Detailed supplementary methods : Include reaction stoichiometry, solvent purity, and instrumentation specifications (e.g., NMR field strength) .
- Data transparency : Report raw spectra, crystallographic data, and computational input files in accessible repositories.
- Standardized sampling : Follow guidelines for subsampling particulate materials to minimize preparation errors .
Methodological and Ecological Applications
Q. How is this compound utilized as a fluorescent probe for metal ion detection?
this compound-based probes bind Mg²⁺ via chelation, inducing fluorescence enhancement. Methodological optimization includes:
- Selectivity testing : Evaluate interference from ions like Ca²⁺ or Zn²⁺.
- Quantitative analysis : Use calibration curves with spiked recovery experiments in complex matrices (e.g., plant nutrient solutions) .
- Structural tuning : Modify substituents (e.g., morpholine fragments) to enhance binding affinity and photostability .
Q. How is this compound produced and utilized in ecological interactions?
In Phratora vulgatissima beetles, this compound is derived from salicin ingested during feeding. Gut enzymes hydrolyze salicin to salicyl alcohol, which is oxidized to this compound—either internally or via microbial action in feces . This compound serves as a defense metabolite, though its absence in larval secretions suggests species-specific evolutionary adaptations . Ecological studies combine metabolomics (GC-MS) and behavioral assays to trace biosynthesis pathways and ecological roles.
Data Analysis and Reporting
Q. How should researchers address inconsistencies in this compound-related bioactivity studies?
- Statistical rigor : Perform multivariate analysis to account for confounding variables (e.g., microbial contamination in beetle studies) .
- Meta-analysis : Compare results across studies using standardized metrics (e.g., H-bond energy in kJ/mol) .
- Error propagation : Report uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
